Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
This document provides a comprehensive overview of a potential synthetic pathway for 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of pharmaceutical agents, notably as a pre...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides a comprehensive overview of a potential synthetic pathway for 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of pharmaceutical agents, notably as a precursor for Factor XIa inhibitors. The synthesis involves a multi-step process, commencing with the reaction of 2-fluorobenzylamine and itaconic acid.
Reaction Scheme
The overall synthetic approach can be summarized as follows:
Michael Addition: The synthesis begins with a Michael addition reaction between 2-fluorobenzylamine and itaconic acid. This step forms the basis of the pyrrolidine ring structure.
Cyclization/Amide Formation: Subsequent heating of the intermediate leads to an intramolecular cyclization via amide bond formation, resulting in the desired 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Synthesis pathway for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Materials:
2-Fluorobenzylamine
Itaconic acid
Toluene
Water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Ethyl acetate
Brine
Procedure:
Reaction Setup: A solution of 2-fluorobenzylamine (1.0 equivalent) in toluene is prepared in a reaction vessel equipped with a Dean-Stark apparatus.
Addition of Itaconic Acid: Itaconic acid (1.0 equivalent) is added to the solution.
Azeotropic Distillation: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap for a period of 3 to 5 hours.
Cooling and Extraction: The mixture is then cooled to room temperature. The organic layer is washed sequentially with 1N HCl, water, and brine.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification: The crude product can be further purified by recrystallization or column chromatography to afford the pure 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Quantitative Data
While specific quantitative data for the direct synthesis of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively detailed in the public literature, analogous reactions reported in various patents provide expected yields and characterization data.
Parameter
Value
Reference
Typical Yield
75-90%
Physical State
Solid
N/A
Purity (by HPLC)
>95%
Note: The above data is representative of similar reactions and may vary depending on the specific experimental conditions and scale of the synthesis.
Logical Workflow of Synthesis and Analysis
The following diagram illustrates the logical workflow from the initial reaction setup to the final analysis of the product.
Caption: Logical workflow for the synthesis and analysis.
Conclusion
The synthesis of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a robust process that can be achieved in high yields through the condensation and subsequent cyclization of 2-fluorobenzylamine and itaconic acid. This intermediate is of significant interest in medicinal chemistry, and the outlined protocol provides a solid foundation for its preparation in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity.
Exploratory
"1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Fluorobenzyl)-5-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust profile for research and development purposes.
Chemical Properties
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a five-membered lactam ring structure. The presence of the fluorobenzyl group is expected to influence its lipophilicity and potential interactions with biological targets.
A plausible and commonly employed method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.
Proposed Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reaction Scheme:
Figure 1: Proposed reaction scheme for the synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.1 equivalents) and 2-fluorobenzylamine (1.0 equivalent).
Solvent Addition: Add water to the flask to serve as the reaction solvent.
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield the final product.
Spectral Data Analysis
Spectroscopy
Expected Characteristics
¹H NMR
Signals corresponding to the pyrrolidine ring protons (CH₂-CH-CH₂), the benzylic protons (N-CH₂-Ar), and the aromatic protons of the fluorobenzyl group are anticipated. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR
Resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the pyrrolidine ring, the benzylic carbon, and the carbons of the fluorobenzyl group are expected.
Infrared (IR)
A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the lactam (around 1650-1680 cm⁻¹) are characteristic.
Mass Spectrometry
The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 237.23 would be expected.
Biological Activity and Potential Applications
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in various biologically active molecules. Research on derivatives of this core structure has revealed promising activities in several therapeutic areas.
Anticancer Activity: Several studies have reported the synthesis and evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives with significant cytotoxic effects against various cancer cell lines.[6] These findings suggest that the compound of interest could be a valuable starting point for the development of novel anticancer agents.
Antimicrobial Activity: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also demonstrated potent antimicrobial properties against a range of bacterial and fungal pathogens.[7] The structural modifications on the pyrrolidine ring and the N-substituent play a crucial role in determining the antimicrobial spectrum and potency.
Drug Development Scaffold: The carboxylic acid functionality and the lactam ring provide reactive sites for further chemical modifications, making this class of compounds a versatile scaffold for combinatorial chemistry and the development of new therapeutic agents.
Figure 2: Potential derivatization pathways for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in drug discovery.
Conclusion
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising, yet underexplored, chemical entity. Based on the known biological activities of structurally related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential. This guide provides a foundational framework for initiating such research endeavors.
Unraveling the Therapeutic Potential of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Review of the Current Scientific Landscape
For Immediate Release [City, State] – [Date] – This technical guide addresses the current state of scientific knowledge regarding the mechanism of action of the compound 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – This technical guide addresses the current state of scientific knowledge regarding the mechanism of action of the compound 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 845546-24-9). Despite interest in the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids for their potential therapeutic applications, a comprehensive review of published scientific literature reveals a significant gap in the understanding of this specific molecule. At present, there is no publicly available research detailing its biological targets, signaling pathway modulation, or specific mechanism of action.
This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the known chemical properties of the target compound, contextualizing its potential activities through the lens of structurally related analogues, and outlining the established experimental protocols used to investigate this chemical class.
While data on 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is absent, the core scaffold of 5-oxopyrrolidine-3-carboxylic acid is a recognized pharmacophore present in numerous biologically active molecules.[4][5] Research into derivatives with various substitutions at the N-1 position of the pyrrolidone ring has revealed promising activity in oncology and infectious diseases.
Anticancer Activity of Analogues
Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against several cancer cell lines. For instance, a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed activity against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375) cells.[4] Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine have shown potent activity against A549 lung cancer cells.[3][6] These findings suggest that the 5-oxopyrrolidine-3-carboxylic acid scaffold could be a valuable starting point for the development of novel anticancer agents.
Antimicrobial Activity of Analogues
The 5-oxopyrrolidine core is also found in natural alkaloids with antimicrobial properties.[7] Synthetic derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to possess structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.[8] Further modifications, such as the synthesis of hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid , have yielded compounds with potent antibacterial effects against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of control antibiotics like cefuroxime.[7][9]
The non-fluorinated parent compound, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid , is noted to be a versatile intermediate in the synthesis of analgesics and anti-inflammatory drugs and is used in biochemical research to investigate enzyme inhibition and receptor binding.[6][7] This suggests that the broader class of compounds may interact with a range of biological targets.
Prospective Experimental Protocols
Given the absence of specific studies on 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, this section outlines the established experimental methodologies employed for its analogues. These protocols provide a foundational framework for any future investigation into its mechanism of action.
Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids
The synthesis of the core scaffold typically involves the reaction of a substituted aniline (e.g., 2-fluoroaniline) with itaconic acid in water under reflux.[3][4]
General workflow for synthesis and derivatization.
In Vitro Cytotoxicity Assessment (Anticancer Screening)
The most common method to evaluate anticancer potential is the MTT assay.[4]
Cell Culture : Human cancer cell lines (e.g., A549, MDA-MB-231) and a control non-cancerous cell line (e.g., human foreskin fibroblasts) are cultured in appropriate media.
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
Quantification : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines.
Inoculum Preparation : Standardized suspensions of bacterial or fungal strains are prepared.
Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth media.
Inoculation : Each well is inoculated with the microbial suspension.
Incubation : Plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
There is currently no scientific literature detailing the mechanism of action, biological targets, or quantitative efficacy of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid . Consequently, the creation of signaling pathway diagrams and tables of quantitative data is not possible.
However, the documented anticancer and antimicrobial activities of its structural analogues strongly suggest that this compound warrants further investigation. The provided experimental protocols offer a clear roadmap for initiating such studies. Future research should focus on a systematic screening of this compound against a panel of cancer cell lines and microbial pathogens to determine its biological activity profile. Subsequent hit-to-lead optimization and mechanistic studies, including target identification and pathway analysis, will be crucial to unlocking its potential therapeutic value.
This technical guide underscores the critical need for foundational research to explore the pharmacological profile of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a compound that, based on its chemical lineage, holds potential for discovery and development.
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 845546-24-9
For research use only. Not intended for diagnostic or therapeutic use.
Introduction
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidinone core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The pyrrolidine ring system offers a versatile and stable framework that can be readily functionalized to interact with a variety of biological targets.[1] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for a range of therapeutic applications, including as antibacterial, anticancer, analgesic, and antihypoxic agents.[2][3][4] The introduction of a 2-fluorobenzyl group at the N1 position of the pyrrolidinone ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, and metabolic stability.
This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, including its chemical properties, a probable synthesis protocol based on related compounds, and a discussion of its potential biological activities, supported by data from structurally similar molecules.
Chemical Properties
While specific, experimentally determined data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively published, its general properties can be inferred from available information and the nature of its structure.
A general and widely used method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[2] The following protocol is a plausible method for the synthesis of the title compound, adapted from published procedures for analogous structures.[3][7][8]
Reaction Scheme
Caption: General synthesis of the target compound.
Experimental Procedure
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and 2-fluorobenzylamine (1.0 to 1.2 equivalents). The reaction can be performed neat (solvent-free) or with a solvent such as water.[2][9]
Heating: Heat the reaction mixture to reflux (typically 100-150°C) for a period of 2 to 12 hours.[2][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
If the reaction is performed in water, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
If the product does not precipitate, or if the reaction was solvent-free, dissolve the crude material in a suitable aqueous base (e.g., 5% sodium carbonate solution).
Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted amine.
Acidify the aqueous layer with a suitable acid (e.g., 5% hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid product.[9]
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.[8] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).[3]
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment can be confirmed by characteristic signals in NMR spectra.[7][8]
Potential Biological and Pharmacological Activities
While direct biological data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is scarce, extensive research on analogous compounds provides strong indications of its potential therapeutic applications. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
Anticipated Therapeutic Areas
Caption: Potential applications of the core scaffold.
Anticancer Activity
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties.[3] These studies found that certain derivatives, particularly hydrazones, exhibited significant cytotoxic effects against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[3] This suggests that 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could serve as a valuable intermediate for the development of novel anticancer agents.
Antibacterial Activity
Several studies have focused on the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives as potential antibacterial agents.[7][8][10] For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated efficacy against various Gram-positive and Gram-negative bacteria.[7][8][10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some active hydrazone derivatives of a related 5-oxopyrrolidine scaffold against Staphylococcus aureus.
Compound Derivative
MIC against S. aureus (μg/mL)
Reference Compound (Cefuroxime) MIC (μg/mL)
Hydrazone with benzylidene moiety
3.9
7.8
Hydrazone with 5-nitrothien-2-yl fragment
7.8
7.8
Data adapted from a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[7][10][11]
Other Potential Activities
Analgesic and Anti-inflammatory: The parent structure, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, is noted as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[12]
Antihypoxic Activity: Some 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been reported to possess antihypoxic effects.[2]
Endothelin Receptor Antagonism: The pyrrolidine-3-carboxylic acid core has been utilized to develop potent and selective antagonists for the endothelin B (ETB) receptor, which plays a role in vasoconstriction and vasodilation.[13]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold would typically follow a structured workflow.
Caption: A typical drug discovery workflow.
Conclusion
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a promising chemical entity for research and development in medicinal chemistry. While comprehensive data on this specific molecule is limited, the extensive body of research on the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids provides a strong foundation for its exploration. The established synthetic routes and the diverse biological activities associated with this scaffold, particularly in the areas of oncology and infectious diseases, make it a valuable building block for the discovery of novel therapeutic agents. Further investigation is warranted to fully elucidate the specific biological profile of this compound and its derivatives.
An In-depth Technical Guide to 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(2-Fluorobenzyl)-5-oxop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates likely characteristics and methodologies based on extensive research into structurally analogous compounds. The guide outlines a probable synthetic protocol, predicted spectroscopic data, and discusses the potential biological activities of this class of molecules, which have shown promise in anticancer and antimicrobial research. This paper aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The versatility of this structure allows for substitutions at the 1-position, leading to a diverse range of pharmacological activities. This guide focuses on a specific derivative, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest due to the established bioactivity of related fluorobenzyl-substituted heterocyclic compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.
Molecular Structure and Chemical Properties
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid possesses a central pyrrolidinone ring, a five-membered lactam, substituted at the nitrogen atom with a 2-fluorobenzyl group and at the 3-position with a carboxylic acid.
Proposed Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reaction Scheme:
Materials:
2-Fluorobenzylamine
Itaconic acid
Water (as solvent)
Hydrochloric acid (for work-up)
Sodium hydroxide (for work-up)
Organic solvent for recrystallization (e.g., ethanol, isopropanol)
Procedure:
A mixture of 2-fluorobenzylamine (1.0 eq) and itaconic acid (1.0-1.2 eq) in water is heated to reflux for 12-24 hours.[4][5]
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, the reaction mixture is cooled to room temperature.
The pH of the solution is adjusted to ~10 with an aqueous solution of sodium hydroxide to dissolve the product.
The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted amine.
The aqueous layer is then acidified to a pH of ~2-3 with hydrochloric acid, leading to the precipitation of the crude product.
The precipitate is collected by filtration, washed with cold water, and dried.
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Aromatic Protons (2-fluorobenzyl group): Multiple signals expected in the range of δ 7.0-7.4 ppm.
Benzyl CH₂: A singlet or AB quartet around δ 4.5 ppm.
Pyrrolidine Ring Protons:
CH-COOH: A multiplet around δ 3.2-3.5 ppm.
CH₂-CO: A multiplet around δ 2.6-2.9 ppm.
N-CH₂: A multiplet around δ 3.6-3.9 ppm.
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
Carbonyl Carbons (C=O): Two signals expected in the range of δ 170-180 ppm (one for the amide and one for the carboxylic acid).
Aromatic Carbons: Multiple signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant.
Benzyl CH₂: A signal around δ 45-50 ppm.
Pyrrolidine Ring Carbons: Signals for the three aliphatic carbons of the pyrrolidine ring are expected between δ 30-60 ppm.
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[9][10]
C=O Stretch (Amide and Carboxylic Acid): Strong absorptions around 1650-1750 cm⁻¹.[9][10]
C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 238.08 or [M-H]⁻ at m/z 236.07.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as potential anticancer agents.[5][11] For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[11] The mechanism of action for these compounds is not fully elucidated but is thought to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their antimicrobial properties.[6][7][12] These studies have shown that modifications on the phenyl ring and derivatization of the carboxylic acid group can lead to compounds with potent activity against various bacterial and fungal pathogens. The proposed mechanisms may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound, as well as the logical relationship of the information presented in this guide.
Fig. 1: Proposed synthesis workflow.
Fig. 2: Information relationship map.
Conclusion
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the established synthetic routes and the documented biological activities of structurally related compounds, it is plausible that this compound may exhibit valuable pharmacological properties. This technical guide provides a solid foundation for initiating research into this molecule by outlining a reliable synthetic strategy, predicting its key analytical characteristics, and highlighting its potential therapeutic applications. Further experimental validation is necessary to confirm the data presented and to fully elucidate the biological profile of this promising compound.
Spectroscopic and Synthetic Profile of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available spectroscopic data and detailed experimental protocols specifically for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available spectroscopic data and detailed experimental protocols specifically for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are limited. This guide provides a comprehensive overview based on established spectroscopic principles and data from closely related structural analogs. The presented data should be considered illustrative and may not represent the exact values for the title compound.
Introduction
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidinone core, a carboxylic acid functional group, and a 2-fluorobenzyl substituent. Compounds within this structural class are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] The characterization of such molecules relies heavily on spectroscopic techniques to confirm their identity, purity, and structure. This document outlines the expected spectroscopic characteristics (NMR, IR, MS) and a general synthetic approach for this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~12.0
Singlet (broad)
1H
-COOH
7.10 - 7.40
Multiplet
4H
Aromatic protons
~4.60
Singlet or AB quartet
2H
-NCH₂-Ar
~3.80 - 4.00
Multiplet
2H
-NCH₂-CH-
~3.40 - 3.60
Multiplet
1H
-CH(COOH)-
~2.70 - 2.90
Multiplet
2H
-CH₂-C=O
Note: The acidic proton of the carboxylic acid may be exchangeable with D₂O and its chemical shift is concentration-dependent.[4][5][6]
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm
Assignment
~175
-C OOH
~172
-C =O (lactam)
~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C -F
~130 - 132
Aromatic C H
~128 (d, ³JCF ≈ 8 Hz)
Aromatic C H
~124 (d, ⁴JCF ≈ 4 Hz)
Aromatic C H
~115 (d, ²JCF ≈ 22 Hz)
Aromatic C H
~50
-NC H₂-
~45
-NC H₂-Ar
~35
-C H(COOH)-
~34
-C H₂-C=O
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Aromatic carbons will show characteristic shifts for a 1,2-disubstituted benzene ring.[7][8]
Table 3: Predicted Infrared (IR) Spectroscopy Data
Note: The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.[10][11]
Experimental Protocols
A plausible synthetic route and the general procedures for spectroscopic analysis are outlined below.
Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
A common method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with a primary amine.[1][12]
Procedure:
A mixture of itaconic acid (1.1 equivalents) and 2-fluorobenzylamine (1.0 equivalent) in water or a high-boiling point solvent (e.g., toluene) is prepared.
The reaction mixture is heated to reflux for several hours (typically 12-24 hours).
Upon cooling, the product is expected to precipitate from the reaction mixture.
The crude product is collected by filtration, washed with a suitable solvent (e.g., cold water or diethyl ether), and dried.
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[13]
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[12][14]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the accurate mass of the molecular ion and confirm the elemental composition.
Diagrams
The following diagrams illustrate the general synthetic workflow and a logical relationship for the characterization of the title compound.
Caption: General workflow for the synthesis of the title compound.
Caption: Logical flow for spectroscopic characterization.
Potential Biological Activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Whitepaper
Disclaimer: This document explores the potential biological activities of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid based on the known pharmacological profiles of structurally related compounds. As of the dat...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document explores the potential biological activities of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid based on the known pharmacological profiles of structurally related compounds. As of the date of this publication, there is no publicly available research detailing the specific biological evaluation of this particular molecule. Therefore, the information presented herein is intended to be a predictive guide for researchers, scientists, and drug development professionals, highlighting potential areas of investigation.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure and the presence of a nitrogen atom provide opportunities for diverse chemical modifications, leading to a wide array of pharmacological activities. The 5-oxopyrrolidine-3-carboxylic acid moiety, in particular, has been a focal point for the development of novel therapeutic agents. This whitepaper will provide an in-depth technical overview of the potential biological activities of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid by examining the established activities of its structural analogs.
Synthesis of the Core Scaffold
The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a primary amine with itaconic acid. In the case of the title compound, 2-fluorobenzylamine would be reacted with itaconic acid, likely under reflux conditions, to yield 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Further modifications, such as esterification or amidation of the carboxylic acid group, can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.[3][4]
Potential Biological Activities
Based on the biological evaluation of structurally similar compounds, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid may exhibit a range of activities, including neuroprotective, anticancer, and antimicrobial effects.
Neuroprotective Potential
The pyrrolidone core is a key feature of nootropic agents, which are known to enhance cognitive function and provide neuroprotection.[1] The parent compound, piracetam, and its analogs are used in the management of cognitive disorders and have shown neuroprotective effects in models of stroke.[1] Structurally related pyrrolidine derivatives have been investigated as potent sodium channel blockers for the treatment of ischemic stroke, demonstrating significant neuroprotective activity in preclinical models.[2]
While direct evidence is lacking for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, its core structure suggests that it could be a candidate for investigation in neurodegenerative diseases and ischemic conditions. The 2-fluorobenzyl substituent may modulate its ability to cross the blood-brain barrier and interact with central nervous system targets.
Anticancer Potential
Several derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties. For example, hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[3] Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have demonstrated potent anticancer activity against A549 lung cancer cells.[4][5]
The proposed mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of cell migration. The cytotoxic potential of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against a panel of cancer cell lines warrants investigation.
Antimicrobial Potential
The 5-oxopyrrolidine scaffold is also present in compounds with antimicrobial activity. Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antibacterial activity against various pathogens.[6][7][8] Furthermore, pyrrolidinedione natural products are a class of antibiotics that target bacterial fatty acid biosynthesis.[9] These findings suggest that 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives could be explored for the development of novel antibacterial agents.
Quantitative Data from Structurally Related Compounds
Due to the absence of specific data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, the following tables summarize the reported biological activities of structurally similar compounds to provide a reference for potential efficacy.
Table 1: Anticancer Activity of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Compound Class
Cell Line
Activity Metric
Value (µM)
Reference
Hydrazones of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on protocols used for its analogs.
Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
A mixture of 2-fluorobenzylamine and itaconic acid in a suitable solvent, such as water or a high-boiling point organic solvent, would be refluxed for several hours.[3][4] Upon cooling, the product is expected to precipitate. The crude product can be purified by recrystallization or by dissolving in an aqueous base followed by acidification to precipitate the pure carboxylic acid.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
Serial Dilution: Perform a serial dilution of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in a 96-well microtiter plate containing bacterial growth medium.
Inoculation: Add the bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be relevant to the biological activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Hypothetical workflow for the development of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Illustrative intrinsic apoptosis pathway potentially modulated by the compound.
Conclusion
While direct experimental evidence for the biological activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is currently unavailable, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. Based on the activities of related compounds, it is plausible that this molecule could exhibit neuroprotective, anticancer, or antimicrobial properties. The 2-fluoro substitution on the benzyl ring may confer unique pharmacological characteristics that warrant further exploration. The experimental protocols and illustrative pathways provided in this whitepaper offer a foundational framework for initiating the biological evaluation of this promising compound. Future research, including synthesis, in vitro screening, and mechanism of action studies, is necessary to elucidate the specific pharmacological profile of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
An In-depth Technical Guide to 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives and analogs of 1-(2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives and analogs of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold that has been explored for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While specific data on the title compound, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is limited in publicly available research, this guide draws upon extensive studies of structurally related analogs to provide a detailed understanding of this class of compounds.
Core Structure and Chemical Properties
The fundamental structure consists of a pyrrolidinone ring substituted at the 1-position with a benzyl group and at the 3-position with a carboxylic acid. The specific compound of interest features a fluorine atom at the 2-position of the benzyl substituent.
Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs
The general synthetic route to 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid. Subsequent modifications of the carboxylic acid group can lead to a diverse range of derivatives, including esters, hydrazides, and hydrazones.
General Synthetic Workflow
Caption: General workflow for synthesis and derivatization.
Biological Activities of Analogs
Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated promising biological activities, primarily as anticancer and antimicrobial agents. The nature of the substituent at the 1-position of the pyrrolidinone ring, as well as the modifications at the 3-carboxylic acid position, significantly influences the biological profile.
Anticancer Activity
Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown cytotoxic effects against various cancer cell lines. Hydrazone derivatives, in particular, have been identified as potent anticancer agents.[3]
Analogs with a 1-(2-hydroxy-5-methylphenyl) substituent have been synthesized and evaluated for their antibacterial properties.[4][5][6] Certain hydrazone derivatives exhibited strong inhibition of Staphylococcus aureus, with some showing efficacy comparable to or exceeding that of the antibiotic cefuroxime.[4] Additionally, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have shown promising activity against multidrug-resistant Staphylococcus aureus strains.[7][8][9]
Detailed methodologies for the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxylic acid analogs are provided below, based on published literature.
Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid[3]
A mixture of 2,4-difluoroaniline (15 g, 120 mmol), itaconic acid (22.44 g, 170 mmol), and water (30 mL) was refluxed for 22 hours.
The mixture was cooled, and the resulting precipitate was filtered off.
The precipitate was dissolved in an aqueous 5% sodium hydroxide solution, and sodium dithionite (0.8 g) was added.
The solution was filtered, and the filtrate was acidified with hydrochloric acid to a pH of 1 to yield the title compound.
Synthesis of Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate[3]
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (6.03 g, 25 mmol) was dissolved in methanol (125 mL).
Concentrated sulfuric acid (0.5 mL) was added as a catalyst.
The mixture was heated at boiling temperature for 2 hours.
The solvent was distilled under pressure.
The residue was neutralized with a 5% sodium carbonate solution (150 mL).
The formed crystals were filtered, washed with water, and purified by recrystallization from a methanol-water mixture (1:1).
Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[10]
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) was refluxed for 12 hours.
5% hydrochloric acid (100 mL) was added to the mixture and stirred for 5 minutes to yield the product.
General Procedure for Hydrazone Synthesis[11]
To a hot solution of the corresponding acid hydrazide (3 mmol) in 2-propanol (15 mL), the appropriate aromatic or non-aromatic aldehyde (4 mmol) was added.
The mixture was heated at reflux for 2 hours (or 40 minutes for specific derivatives) and then cooled.
The resulting solid was filtered off, washed with 2-propanol, and dried to give the final hydrazone product.
Anticancer Activity Assay (MTT Assay)[3]
Human cancer cell lines (e.g., MDA-MB-231, PPC1, A375) and normal human foreskin fibroblasts (CRL-4001) were used.
Cells were incubated with the synthesized compounds for 72 hours.
The cytotoxic effect of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
The in vitro efficacy of the compounds was evaluated against Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (Escherichia coli) bacterial strains.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard microdilution methods.
Standard antibiotics such as oxacillin, ampicillin, and cefuroxime were used as controls.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and mechanisms of action for the anticancer and antimicrobial activities of these 5-oxopyrrolidine-3-carboxylic acid derivatives have not been extensively elucidated in the reviewed literature. Further research is required to identify the specific molecular targets and pathways modulated by these compounds.
Proposed Areas for Future Investigation
Caption: Future research directions for this compound class.
Conclusion
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at both the 1- and 3-positions allow for the creation of large compound libraries for biological screening. While the specific compound 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid itself is not well-characterized in the literature, the extensive research on its analogs provides a strong foundation for future investigations into its therapeutic potential. Further studies are warranted to elucidate the mechanisms of action and to optimize the lead compounds for improved efficacy and safety.
The Emerging Potential of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid in Anticancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Withi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 5-oxopyrrolidine-3-carboxylic acid are gaining increasing attention for their potential as anticancer agents. This technical guide focuses on the therapeutic promise of a specific analogue, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , by consolidating the available preclinical data on structurally related compounds. While direct research on this particular molecule is limited, this document serves as an in-depth resource by providing a comprehensive overview of the synthesis, proposed mechanisms of action, and relevant experimental protocols based on analogous structures. The information presented herein is intended to facilitate further investigation and guide the drug discovery and development efforts centered on this promising chemical scaffold.
Introduction to the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold that allows for extensive chemical modification at both the N1 and C3 positions. This structural flexibility enables the fine-tuning of physicochemical properties and biological activity. The incorporation of various aryl or substituted benzyl groups at the N1 position, coupled with derivatization of the C3 carboxylic acid, has led to the discovery of compounds with significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] The 2-fluorobenzyl moiety, in particular, is a common substituent in medicinal chemistry known to enhance binding affinity and metabolic stability. This guide will explore the anticancer potential of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid by examining the structure-activity relationships (SAR) and biological data of its close analogues.
Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The general synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a straightforward condensation reaction between a primary aniline and itaconic acid.[1][3][4] The reaction is often carried out in a suitable solvent such as water or acetic acid at elevated temperatures.
A Technical Guide for the Antimicrobial Investigation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction to Pyrrolidine Derivatives in Antimicrobial Research The pyrrolidine ring is a core scaffold in numerous natural and synthetic compounds exhibi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrrolidine Derivatives in Antimicrobial Research
The pyrrolidine ring is a core scaffold in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1][2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have emerged as a promising class of compounds in the search for new antimicrobial agents.[3][4][5] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the structural versatility of the pyrrolidine scaffold makes it an attractive starting point for the development of new therapeutics.[2][6] Studies on various derivatives have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][8]
Quantitative Antimicrobial Susceptibility Data for 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained for various derivatives of 5-oxopyrrolidine-3-carboxylic acid against a range of microbial strains. This data is compiled from multiple studies and is presented to provide a comparative overview of the potential antimicrobial efficacy within this class of compounds.
Table 2: Minimum Inhibitory Concentration (MIC) of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives against Staphylococcus aureus [4]
Compound/Derivative
VISA (Vancomycin-Intermediate S. aureus) (μg/mL)
VRSA (Vancomycin-Resistant S. aureus) (μg/mL)
Linezolid/Tedizolid-Resistant S. aureus (μg/mL)
Hydrazone with 5-nitrothiophene substituent (Compound 21)
2
2
2
Vancomycin (Control)
4
16
2
Methicillin (Control)
>64
>64
>64
Cefoxitin (Control)
>64
>64
>64
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for key experiments to determine the antimicrobial activity of novel compounds like 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11]
Preparation of Inoculum: From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth to achieve a range of desired concentrations.[10]
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[10]
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Agar Well Diffusion Method
This method is another common technique for screening antimicrobial activity.[10][13]
Preparation of Agar Plates: Prepare Mueller-Hinton Agar plates.
Inoculation: Uniformly spread the standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate using a sterile cotton swab.
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.
Application of Compound: Add a fixed volume of the test compound solution at a known concentration into a designated well. Add a positive control antibiotic and a solvent control to other wells.[10]
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[12]
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by 5-oxopyrrolidine-3-carboxylic acid derivatives.
Antimicrobial Susceptibility Testing Workflow.
Hypothetical Inhibition of a Bacterial Metabolic Pathway.
The second diagram illustrates a potential mechanism where the compound inhibits a key bacterial enzyme, such as the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis and is a target for some antitubercular drugs.[14]
Conclusion
While direct antimicrobial data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is pending, the extensive research on its structural analogs strongly suggests that this compound is a promising candidate for antimicrobial studies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust screening assays. The visualization of the experimental workflow and a hypothetical mechanism of action offers a clear conceptual framework for these investigations. Further research is warranted to determine the specific antimicrobial spectrum and efficacy of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, which may contribute to the development of novel therapeutic agents to combat infectious diseases.
The Emerging Potential of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals While specific research on 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in medicinal chemistry is not extensively documented in publ...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
While specific research on 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in medicinal chemistry is not extensively documented in publicly available literature, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has garnered significant interest as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this promising class of compounds, drawing insights from studies on structurally similar analogs. The information presented aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Structure and Properties
The foundational structure of these compounds is the 5-oxopyrrolidine-3-carboxylic acid core. The pyrrolidinone ring is a five-membered lactam that is present in numerous biologically active natural products and synthetic compounds. The substituent at the 1-position of the pyrrolidine ring and the modifications of the carboxylic acid at the 3-position are key determinants of the pharmacological activity of these derivatives.
For the specific compound of interest, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , the key physicochemical properties are detailed in the table below.
Property
Value
CAS Number
845546-24-9
Molecular Formula
C12H12FNO3
Molecular Weight
237.229 g/mol
Purity
Typically available at ≥95% for research use
Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The general and most common method for synthesizing the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.
A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative analog, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: General synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.
Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid[1]
This protocol describes the synthesis of a structurally related analog and can be adapted for the synthesis of other derivatives.
Materials:
2,4-Difluoroaniline
Itaconic acid
Water
5% Sodium hydroxide solution
Sodium dithionite
Hydrochloric acid
Procedure:
A mixture of 2,4-difluoroaniline (120 mmol), itaconic acid (170 mmol), and water (30 mL) is refluxed for 22 hours.
The reaction mixture is then cooled, and the resulting precipitate is filtered off.
The precipitate is dissolved in an aqueous 5% sodium hydroxide solution.
Sodium dithionite (0.8 g) is added to the solution, which is then filtered.
The filtrate is acidified with hydrochloric acid to a pH of 1 to yield the final product.
The product is collected as a white solid.
Further Derivatization
The carboxylic acid moiety of the 5-oxopyrrolidine-3-carboxylic acid core serves as a versatile handle for further chemical modifications, leading to the synthesis of esters, amides, hydrazides, and subsequently, a variety of heterocyclic derivatives such as hydrazones, azoles, and benzimidazoles. These derivatizations have been shown to significantly impact the biological activity of the parent compound.[1][2]
Caption: Workflow for the derivatization of the carboxylic acid core.
Biological Activities and Potential Therapeutic Applications
Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents.[1][2][3]
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. Hydrazone derivatives, in particular, have shown significant anticancer activity.[1]
Table 1: Anticancer Activity of Selected 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]
Compound
R Group on Hydrazone
Cancer Cell Line
IC50 (µM)
7b
5-Nitrothiophen-2-yl
A375 (Melanoma)
>10
9c
4-Chlorobenzylidene
A375 (Melanoma)
>10
9e
4-Bromobenzylidene
A375 (Melanoma)
>10
9f
4-Methylbenzylidene
PPC-1 (Prostate)
>10
10
N'-(4-bromobenzylidene)
A375 (Melanoma)
>10
Note: While specific IC50 values were not provided in the primary text, the study identified these compounds as the most active.
Antimicrobial Activity
The scaffold has also been explored for its potential to combat multidrug-resistant pathogens. Derivatives have shown promising activity against Gram-positive bacteria and fungi.[2][3]
Specific MIC values for these compounds were highlighted as promising but not explicitly tabulated in the source.
A related study on 1-(2-hydroxy-5-methylphenyl) derivatives identified a hydrazone with a 5-nitrothien-2-yl fragment as surpassing the control antibiotic cefuroxime (MIC 7.8 µg/mL) against several bacterial strains, and a benzylidene hydrazone showed strong inhibition of S. aureus (MIC 3.9 µg/mL).[3]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, based on methodologies reported in the literature.[1][3]
Anticancer Activity Assay (MTT Assay)[1]
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., MDA-MB-231, PPC1, A375)
Human foreskin fibroblasts (for selectivity assessment)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
Bacterial or fungal strains (e.g., S. aureus, E. coli)
Mueller-Hinton Broth (MHB) or other appropriate growth medium
Synthesized compounds dissolved in DMSO
96-well microtiter plates
Bacterial or fungal inoculum standardized to a specific concentration
Incubator
Microplate reader or visual inspection
Procedure:
Serial two-fold dilutions of the test compounds are prepared in the growth medium in the wells of a 96-well plate.
A standardized inoculum of the microbial strain is added to each well.
Positive (no compound) and negative (no inoculum) controls are included.
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of new anticancer and antimicrobial agents. While data on the specific 1-(2-Fluorobenzyl) derivative is limited, the extensive research on its analogs demonstrates that modifications to the 1-position substituent and derivatization of the carboxylic acid at the 3-position are effective strategies for modulating biological activity. The synthetic routes are well-established, and the biological evaluation methods are standardized, providing a solid foundation for further exploration of this chemical class in medicinal chemistry. Future research, including the synthesis and evaluation of the 1-(2-Fluorobenzyl) analog and its derivatives, is warranted to fully elucidate the therapeutic potential of this scaffold.
The Research Landscape of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Overview of a Promising Scaffold
Introduction 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a distinct member of the substituted 5-oxopyrrolidine-3-carboxylic acid family, is a research chemical with potential applications in drug discovery and...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a distinct member of the substituted 5-oxopyrrolidine-3-carboxylic acid family, is a research chemical with potential applications in drug discovery and development. While specific research data for this particular analog is limited in publicly accessible literature, the core scaffold of 1-substituted-5-oxopyrrolidine-3-carboxylic acid has been extensively studied, revealing a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, chemical properties, and known biological activities of the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, offering a valuable resource for researchers, scientists, and drug development professionals interested in this chemical series. The information presented herein is compiled from various studies on analogous compounds and provides a foundational understanding for the potential exploration of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Chemical and Physical Properties
While specific experimental data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not widely published, its basic properties have been identified.
Property
Value
CAS Number
845546-24-9
Molecular Formula
C₁₂H₁₂FNO₃
Molecular Weight
237.23 g/mol
Synthesis and Derivatization
The synthesis of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core is generally achieved through a well-established chemical pathway.
General Synthesis of the Core Scaffold
The primary synthetic route involves the reaction of a substituted amine with itaconic acid. In the context of the title compound, this would involve 2-fluorobenzylamine and itaconic acid. The general reaction is depicted below.
Caption: General synthesis of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold.
A typical experimental protocol for the synthesis of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid involves refluxing a mixture of the appropriate substituted amine and itaconic acid in a suitable solvent, such as water.[1] The resulting product can then be purified by recrystallization.
Further Derivatization
The carboxylic acid moiety of the core scaffold serves as a versatile handle for further chemical modifications, leading to a diverse library of derivatives with potentially enhanced biological activities. Common derivatization strategies include esterification, amidation, and the formation of hydrazides, which can be further converted to hydrazones and various heterocyclic systems.
Caption: Common derivatization pathways for the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold.
Biological Activities of Structurally Related Analogs
While specific biological data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not available, extensive research on its analogs has demonstrated a wide range of promising biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid against a variety of bacterial and fungal pathogens. The activity is often modulated by the nature of the substituent at the 1-position of the pyrrolidinone ring and the modifications at the 3-position carboxylic acid.
Table 1: Representative Antimicrobial Activity of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The plates are incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Derivatives of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
Table 2: Representative Anticancer Activity of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of compounds with a versatile and biologically significant scaffold. While direct experimental data for this specific molecule is currently lacking in the public domain, the extensive research on its analogs provides a strong rationale for its further investigation as a potential therapeutic agent. The synthetic accessibility and the proven antimicrobial and anticancer activities of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid series make it an attractive starting point for the design and development of novel drug candidates. Future research focusing on the synthesis and biological evaluation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives is warranted to elucidate its specific pharmacological profile and therapeutic potential.
Application Notes and Protocols for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols and application notes for the synthesis, characterization, and potential biological evaluation of 1-(...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis, characterization, and potential biological evaluation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid . The protocols are based on established methods for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.
Compound Overview
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a 2-fluorobenzyl group at the N1 position may influence the compound's pharmacokinetic and pharmacodynamic properties.
Expected to be soluble in organic solvents such as DMSO and methanol
Experimental Protocols
Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol outlines the synthesis via a Michael addition-cyclization reaction between 2-fluorobenzylamine and itaconic acid. This is a common and effective method for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4][5]
Materials:
2-Fluorobenzylamine
Itaconic acid
Water (deionized)
Hydrochloric acid (HCl), 1 M
Sodium hydroxide (NaOH), 1 M
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (1.1 equivalents) in 100 mL of deionized water.
Addition of Amine: To the stirred solution, add 2-fluorobenzylamine (1.0 equivalent) dropwise at room temperature.
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
Work-up:
After completion, cool the reaction mixture to room temperature.
Acidify the solution to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Isolation:
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of the Synthesized Compound
The structure and purity of the synthesized 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR signals: Resonances for the aromatic protons of the fluorobenzyl group, the benzylic CH₂ protons, and the protons of the pyrrolidinone ring (CH and CH₂ groups). The carboxylic acid proton will appear as a broad singlet.
Expected ¹³C NMR signals: Resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidinone ring.
Infrared (IR) Spectroscopy:
The IR spectrum should be recorded using a KBr pellet or as a thin film.
Expected characteristic peaks: A broad O-H stretch from the carboxylic acid, C=O stretches for the amide and carboxylic acid groups, and C-F and C-N stretching vibrations.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Potential Biological Applications and Assays
Antimicrobial Activity
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mueller-Hinton Broth (MHB) or other appropriate growth medium
96-well microtiter plates
Spectrophotometer (optional, for OD readings)
Positive control (e.g., ciprofloxacin)
Negative control (medium only)
Procedure:
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate containing MHB. The final volume in each well should be 100 µL.
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell lines (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Biological Activity Data
The following table summarizes representative biological activity data for structurally similar 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives. Note: This data is for analogous compounds and should be used as a reference for potential activity of the title compound.
Based on the activities of related compounds, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could potentially exert its biological effects through various mechanisms, such as enzyme inhibition. The diagram below illustrates a generalized concept of how such a compound might act as an enzyme inhibitor.
Caption: Potential mechanism of action via enzyme inhibition.
Disclaimer: This document is intended for informational purposes for research and development professionals. The provided protocols are generalized and may require optimization for specific laboratory conditions. All experiments should be conducted in accordance with institutional safety guidelines.
Application Notes and Protocols for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as Compound X). Due to the limited publicly available data on this specific molecule, the following protocols and representative data are based on studies of closely related derivatives of 5-oxopyrrolidine-3-carboxylic acid, which have shown potential as anticancer and antimicrobial agents. These assays are designed to assess the cytotoxic effects and impact on cell migration of Compound X in relevant cancer cell lines.
Target Audience
These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of novel small molecules.
Representative Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on the activities of analogous compounds and should be confirmed by direct experimentation with Compound X.
Table 1: Cytotoxicity of Compound X against various cancer cell lines (MTT Assay)
Cell Line
Cancer Type
IC50 (µM) after 72h exposure
MDA-MB-231
Triple-Negative Breast Cancer
45.8
A549
Non-Small Cell Lung Cancer
62.3
PPC1
Prostate Carcinoma
51.7
A375
Melanoma
38.2
Table 2: Effect of Compound X on Cell Migration (Wound Healing Assay)
Cell Line
Concentration (µM)
% Wound Closure at 24h (Relative to Control)
MDA-MB-231
10
75.2%
MDA-MB-231
25
48.9%
A375
10
68.5%
A375
25
41.3%
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Compound X on cancer cells.[1] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Cancer cell lines (e.g., MDA-MB-231, A549, PPC1, A375)
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Compound X stock solution (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well plates
Microplate reader
Protocol:
Cell Seeding:
Trypsinize and count cells.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of Compound X in complete culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubate for the desired time period (e.g., 72 hours).
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully aspirate the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
MTT Assay Workflow Diagram
Wound Healing (Scratch) Assay for Cell Migration
This protocol describes the wound healing assay, a method to study cell migration in vitro.[2] It is particularly useful for assessing the effect of compounds on the migratory capacity of cancer cells.
Materials:
Cancer cell lines (e.g., MDA-MB-231, A375)
Complete culture medium
Compound X stock solution
6-well or 12-well plates
Sterile 200 µL pipette tips
Microscope with a camera
Protocol:
Cell Seeding:
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
Creating the Wound:
Once the cells are confluent, gently create a straight scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
Wash the wells twice with PBS to remove detached cells and debris.
Compound Treatment:
Add fresh medium containing different concentrations of Compound X or a vehicle control to the respective wells.
Image Acquisition:
Immediately capture images of the wound at time 0 (T0).
Place the plate in the incubator and acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
Data Analysis:
Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).
Calculate the percentage of wound closure for each condition relative to the initial wound area at T0.
Compare the migration rate between compound-treated and control groups.
Wound Healing Assay Workflow Diagram
Signaling Pathway Hypothesis
Based on the activities of similar compounds, it is hypothesized that 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid may interfere with signaling pathways crucial for cancer cell proliferation and migration. A potential, though unconfirmed, mechanism could involve the modulation of pathways such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer. Further investigation through western blotting or other molecular biology techniques would be required to elucidate the precise mechanism of action.
Hypothesized Signaling Pathway Modulation by Compound X
Application Notes and Protocols for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid In Vivo Studies
Note to the Reader: As of the latest literature search, no specific in vivo studies for the compound "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" have been published. The information presented here is based on...
Author: BenchChem Technical Support Team. Date: December 2025
Note to the Reader: As of the latest literature search, no specific in vivo studies for the compound "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" have been published. The information presented here is based on research conducted on structurally similar compounds, primarily other substituted 5-oxopyrrolidine-3-carboxylic acid derivatives. These notes and protocols are provided as a potential framework for designing future in vivo studies for the title compound and should be adapted based on its specific physicochemical and biological properties.
Introduction
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of compounds based on the 5-oxopyrrolidine-3-carboxylic acid scaffold. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The introduction of a 2-fluorobenzyl group at the N1 position may influence the compound's pharmacokinetic profile and target engagement. While direct in vivo data is not available, the following sections outline potential applications and hypothetical experimental protocols based on studies of related molecules.
Potential Therapeutic Applications
Based on the biological activities observed in structurally related compounds, potential therapeutic applications for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could include:
Oncology: Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma in both 2D and 3D cell cultures.[1][5]
Infectious Diseases: Various 5-oxopyrrolidine derivatives have demonstrated promising antimicrobial activity against multidrug-resistant Gram-positive pathogens.[2][3][4]
Hypothetical In Vivo Experimental Protocols
The following protocols are generalized and would require significant optimization for the specific compound.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of investigation.
For Oncology:
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are commonly used. Human cancer cell lines relevant to the in vitro activity of the compound would be implanted subcutaneously or orthotopically.
For Infectious Diseases:
Murine Infection Models: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) would be infected with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
Pharmacokinetic (PK) Study Protocol
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Hypothetical Pharmacokinetic Study Parameters
Parameter
Proposed Method
Animal Model
Male and female Sprague-Dawley rats or CD-1 mice.
Dosing
Single intravenous (IV) and oral (PO) doses. The dose levels would be determined from maximum tolerated dose (MTD) studies. A typical starting point might be 1 mg/kg for IV and 10 mg/kg for PO.
Sample Collection
Blood samples (e.g., 100 µL) collected from the tail vein or saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.
Analytical Method
Development and validation of a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in plasma.
Data Analysis
Non-compartmental analysis using software such as Phoenix WinNonlin to determine key PK parameters including: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Efficacy Study Protocol (Oncology Xenograft Model)
This protocol outlines a study to assess the anti-tumor efficacy of the compound.
Table 2: Hypothetical Oncology Efficacy Study Design
Parameter
Proposed Method
Animal Model
Athymic nude mice bearing subcutaneous human tumor xenografts (e.g., MDA-MB-231 for breast cancer).
Treatment Groups
Group 1: Vehicle control (e.g., saline or a suitable solvent).Group 2: Test compound at a low dose (e.g., 10 mg/kg, daily).Group 3: Test compound at a high dose (e.g., 50 mg/kg, daily).Group 4: Positive control (a standard-of-care chemotherapy agent for the specific cancer type).
Dosing Regimen
Dosing would commence once tumors reach a palpable size (e.g., 100-200 mm³). The route of administration (e.g., oral gavage, intraperitoneal injection) would be informed by the PK study.
Efficacy Endpoints
Primary: Tumor volume, measured with calipers twice weekly. Tumor growth inhibition (TGI) will be calculated.Secondary: Body weight (as an indicator of toxicity), survival analysis. At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Data Analysis
Statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between treatment groups.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the preclinical in vivo evaluation of a novel therapeutic compound.
Caption: Preclinical in vivo drug development workflow.
Signaling Pathway Considerations
While the precise mechanism of action for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is unknown, related compounds have been investigated as inhibitors of specific enzymes. For example, some pyrrolidine carboxamides have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[6] Should the title compound demonstrate antimicrobial activity, investigating its effect on relevant bacterial pathways would be a logical next step.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by a novel anticancer agent, leading to apoptosis.
Caption: Hypothetical drug inhibition of a survival pathway.
Application Notes & Protocols: Investigating the Efficacy of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures. Introduction Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been identified as possessing significant biological activity, including pote...
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been identified as possessing significant biological activity, including potential anticancer and antimicrobial properties.[1][2][3][4][5][6][7] This document provides detailed protocols for evaluating the in vitro efficacy of a specific analogue, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as Compound X), on various cancer cell lines. The methodologies outlined below are designed to assess its cytotoxic effects, impact on cell migration, and potential mechanism of action through key signaling pathways. While direct studies on Compound X are not extensively published, the provided protocols are based on established methodologies for evaluating similar molecular scaffolds.
The following tables represent hypothetical data for illustrative purposes, based on effects observed with structurally related compounds. Researchers should generate their own data following the provided protocols.
Table 1: Cytotoxicity of Compound X (IC₅₀ Values)
Cell Line
Cancer Type
IC₅₀ (µM) after 72h
MDA-MB-231
Triple-Negative Breast Cancer
45.2
A375
Melanoma
28.7
A549
Lung Adenocarcinoma
63.1
CRL-4001
Normal Fibroblasts
>100
Table 2: Effect of Compound X on Cell Migration
Cell Line
Treatment (24h)
Wound Closure (%)
A375
Vehicle Control
95 ± 4.2
A375
Compound X (15 µM)
35 ± 3.8
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of Compound X on cell viability by measuring the metabolic activity of treated cells.
Materials:
Cancer cell lines (e.g., MDA-MB-231, A375, A549)
Complete growth medium (e.g., DMEM with 10% FBS)
Compound X
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Fig. 1: Workflow for the MTT Cell Viability Assay.
This protocol assesses the effect of Compound X on the migratory capacity of cancer cells.
Materials:
Cancer cell line (e.g., A375)
Complete growth medium
Low-serum medium (e.g., DMEM with 1% FBS)
Compound X
6-well plates
200 µL pipette tips
Microscope with a camera
Procedure:
Cell Seeding: Seed cells in 6-well plates and grow to 90-100% confluency.
Creating the Wound: Create a straight scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
Washing: Gently wash the wells twice with PBS to remove detached cells.
Treatment: Add low-serum medium containing Compound X at a non-lethal concentration (e.g., IC₅₀/2) or vehicle control.
Image Acquisition (Time 0): Immediately capture images of the scratch at marked locations.
Incubation: Incubate the plate at 37°C, 5% CO₂.
Image Acquisition (Time 24h): After 24 hours, capture images of the same locations.
Data Analysis: Measure the area of the wound at 0h and 24h using software like ImageJ. Calculate the percentage of wound closure.
Fig. 2: Workflow for the Wound Healing Migration Assay.
Hypothetical Signaling Pathway Analysis
Based on the anticancer activity of related compounds, it is hypothesized that Compound X may induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway, leading to the activation of downstream apoptotic effectors.
Fig. 3: Hypothetical PI3K/Akt signaling pathway inhibited by Compound X.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of Akt (a key node in the hypothetical pathway) following treatment with Compound X.
Materials:
Cancer cell line (e.g., A375)
Compound X
RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels, running buffer, and transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment: Treat cells grown in 6-well plates with Compound X at various concentrations for a specified time (e.g., 6 hours).
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like β-actin to ensure equal protein loading.
Troubleshooting
Issue
Possible Cause
Solution
High variability in MTT assay
Uneven cell seeding; Edge effects in the plate.
Ensure a single-cell suspension before seeding; Avoid using the outer wells of the 96-well plate.
Irregular "wound" in migration assay
Pipette tip scratched the well bottom.
Apply gentle, consistent pressure when making the scratch. Use a smaller tip if necessary.
No signal in Western Blot
Insufficient protein loaded; Inactive antibody or substrate.
Increase protein amount; Check antibody and substrate efficacy with positive controls.
High background in Western Blot
Insufficient blocking; Antibody concentration too high.
Increase blocking time or change blocking agent; Optimize primary antibody dilution.
Conclusion
The protocols described provide a framework for the initial characterization of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X) as a potential anticancer agent. By assessing its impact on cell viability, migration, and key signaling pathways, researchers can build a comprehensive profile of its biological activity. These methods are fundamental to preclinical drug discovery and can be adapted to various cell lines and downstream applications.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following information is intended for research and development purposes only. It is not for human or veterinary use. No established dosage and administration data for "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" in any biological system has been found in publicly available literature. The protocols and data presented below are based on studies of structurally related compounds and should be adapted and validated by qualified researchers.
Compound Information
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a research chemical.[1] Basic information is summarized in the table below.
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential biological activities, including anticancer and antimicrobial properties.[2][3][4][5][6][7] For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown cytotoxic effects against various cancer cell lines.[2][8] Other related structures have been explored as inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis[9] or as antibacterial agents against pathogens like Staphylococcus aureus.[3][4]
This suggests that 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could be a candidate for similar biological screening assays.
Experimental Protocols
The following are generalized protocols for the initial investigation of a novel compound like 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
3.1. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from studies on related 5-oxopyrrolidine derivatives and is a common method for assessing a compound's effect on cell viability.[2][8]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
Test compound: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Cell line of interest (e.g., A375 melanoma, MDA-MB-231 breast cancer)[2]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
96-well cell culture plates
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
3.2. General Protocol for In Vivo Formulation and Administration
Disclaimer: This is a hypothetical protocol. The appropriate vehicle, dose, and administration route must be determined through rigorous preclinical studies, including solubility, stability, and maximum tolerated dose (MTD) studies.
Objective: To prepare the test compound for administration in an animal model and to outline a general procedure for a pilot in vivo study.
Materials:
Test compound
Sterile vehicles (e.g., saline, PBS, 5% DMSO in corn oil)
Animal model (e.g., BALB/c nude mice with tumor xenografts)
Test the solubility of the compound in various pharmaceutically acceptable vehicles.
Start with sterile saline or PBS. If solubility is low, consider co-solvents like DMSO, ethanol, or PEG400, but keep their concentrations to a minimum to avoid toxicity. A common vehicle for poorly soluble compounds is 5-10% DMSO, 40% PEG400, and the remainder saline.
Ensure the final formulation is sterile and stable.
Dose-Ranging Study (MTD Determination):
Administer escalating doses of the compound to small groups of healthy animals.
Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
The highest dose that does not cause significant toxicity is considered the MTD.
Efficacy Study (Example: Xenograft Model):
Implant tumor cells into immunocompromised mice.
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
Administer the test compound at one or more doses below the MTD (e.g., daily or every other day) via a determined route (e.g., intraperitoneal injection or oral gavage).
The control group should receive the vehicle only.
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of hydrazone derivatives of a structurally similar compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, against various human cancer cell lines.[2]
Compound
Cell Line
IC50 (µM)
9c
A375 (Melanoma)
4.88 ± 0.44
PPC-1 (Prostate)
13.9 ± 1.25
MDA-MB-231 (Breast)
26.3 ± 2.37
9e
A375 (Melanoma)
5.3 ± 0.48
PPC-1 (Prostate)
11.2 ± 1.01
MDA-MB-231 (Breast)
20.1 ± 1.81
9f
A375 (Melanoma)
2.5 ± 0.23
PPC-1 (Prostate)
1.9 ± 0.17
MDA-MB-231 (Breast)
15.6 ± 1.40
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel research compound.
Preclinical evaluation workflow for a novel compound.
5.2. Synthetic Pathway Example
This diagram shows a representative synthetic route for creating derivatives of 5-oxopyrrolidine-3-carboxylic acid, starting from the core acid. This illustrates how the base molecule can be modified to create a library of compounds for screening.
General synthetic route for 5-oxopyrrolidine derivatives.
5.3. Hypothetical Signaling Pathway
Given that related compounds show anticancer activity, a logical next step would be to investigate their impact on key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Application Notes: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a Putative Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA)
For Researchers, Scientists, and Drug Development Professionals Introduction The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics acting on validated targets....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics acting on validated targets. One such critical target is the enoyl-acyl carrier protein (ACP) reductase, InhA, a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. This pathway is essential for the biosynthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall and crucial for its integrity and viability. Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.
While direct experimental data for "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is not yet available in the public domain, the 5-oxopyrrolidine-3-carboxylic acid scaffold is present in known inhibitors of InhA. This document provides a hypothetical application and protocol for evaluating "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" as a putative InhA inhibitor, based on data from structurally related pyrrolidine carboxamides.
Biological Context: The Mycolic Acid Biosynthesis Pathway
InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a rate-limiting step in the elongation of fatty acid chains that will form the meromycolate branch of mycolic acids. Inhibition of InhA leads to the cessation of this essential process, compromising the structural integrity of the bacterial cell wall.
Quantitative Data: InhA Inhibition by Analogous Pyrrolidine Carboxamides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of pyrrolidine carboxamide derivatives against M. tuberculosis InhA. This data provides a benchmark for the expected potency of novel compounds based on this scaffold.
Compound ID
R Group (Substitution on Phenyl Ring)
InhA IC50 (µM)
d11
3,5-dichloro
0.39
p24
3-phenyl
0.39
p21
3-benzyl
0.45
s15
3-isopropyl
5.55
d6
Unsubstituted
10.05
Data is hypothetical and for illustrative purposes, based on publicly available research on similar compound series.
Protocol 1: In Vitro Enzymatic Assay for InhA Inhibition
This protocol describes a spectrophotometric assay to determine the IC50 value of a test compound against purified recombinant M. tuberculosis InhA. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the enzymatic reaction.
Test Compound: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
DMSO (Dimethyl sulfoxide)
96-well UV-transparent microplates
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
Figure 2: Workflow for InhA Enzymatic Inhibition Assay.
Procedure
Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM).
Assay Plate Setup:
In a 96-well UV-transparent microplate, add 2 µL of each diluted compound solution or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
Add 178 µL of Assay Buffer to each well.
Add 10 µL of 5 mM NADH stock solution to each well for a final concentration of 250 µM.
Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes.
Reaction Initiation:
Prepare a reaction mix containing the InhA enzyme and the substrate, DD-CoA, in Assay Buffer.
Initiate the reaction by adding 10 µL of the reaction mix to each well to achieve a final InhA concentration of 10-100 nM and a final DD-CoA concentration of 25 µM. The final volume in each well will be 200 µL.
Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm. Take readings every 30 seconds for 20-30 minutes at 25°C.
Data Analysis
Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ of DMSO control)] * 100
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel InhA inhibitors. The protocols and data presented herein provide a framework for the systematic evaluation of "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" and its analogs as potential anti-tubercular agents. Further studies, including whole-cell activity assays against M. tuberculosis and mechanism of action studies, would be required to validate its therapeutic potential.
Method
Application Notes and Protocols for 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Drug Discovery
Disclaimer: Direct experimental data for "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is limited in publicly available research. The following application notes and protocols are based on studies of structural...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct experimental data for "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is limited in publicly available research. The following application notes and protocols are based on studies of structurally related 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives and are intended to serve as a guide for researchers interested in this chemical scaffold.
Introduction
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated significant potential in drug discovery. Derivatives of this core structure have been synthesized and evaluated for a range of biological activities, most notably as anticancer and antimicrobial agents.[1][2][3][4][5] The pyrrolidinone core is a common feature in many biologically active natural products and synthetic compounds.[5][6] This document provides an overview of the applications of this scaffold, along with protocols for synthesis and biological evaluation based on published literature.
Potential Applications in Drug Discovery
Anticancer Activity
Numerous derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines.[3][7][8] Studies have shown that modifications to the substituent at the 1-position of the pyrrolidinone ring, as well as derivatization of the carboxylic acid at the 3-position, can lead to potent anticancer compounds.[3][4] For instance, certain benzimidazole and hydrazone derivatives have demonstrated significant activity against human lung adenocarcinoma (A549) cells.[3][7]
Antimicrobial Activity
The 5-oxopyrrolidine scaffold has also been explored for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.[1][5][9][10][11] Notably, some hydrazone derivatives have exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and other Gram-positive bacteria.[1][4][5] The antimicrobial activity is often dependent on the nature of the substituents on the aromatic ring at the 1-position and the moieties attached to the carbohydrazide group.[5][6]
Quantitative Data from Derivative Studies
The following tables summarize the biological activity of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives as reported in the literature.
Table 1: Anticancer Activity of Selected Derivatives
A mixture of the aniline derivative and itaconic acid in water is refluxed for several hours (e.g., 12 hours).[1][3]
The reaction mixture is then cooled, allowing the product to precipitate.
The precipitate is filtered, washed with water, and can be further purified by recrystallization.
Caption: General workflow for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid.
Synthesis of Hydrazone Derivatives
This protocol outlines the conversion of the carboxylic acid to a hydrazone derivative, which has shown significant biological activity.[1][3][6]
Materials:
1-Aryl-5-oxopyrrolidine-3-carboxylic acid
Methanol
Sulfuric acid (catalytic amount)
Hydrazine monohydrate
Appropriate aldehyde or ketone
Propan-2-ol
Procedure:
Esterification: The carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield the methyl ester.[1]
Hydrazinolysis: The methyl ester is then refluxed with hydrazine monohydrate to form the corresponding carbohydrazide.[1][3]
Condensation: The carbohydrazide is condensed with an appropriate aldehyde or ketone in a suitable solvent like propan-2-ol, often with a catalytic amount of acid, to yield the final hydrazone derivative.[1][6]
Caption: Synthetic pathway to hydrazone derivatives of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][7]
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 100 µM) for a specific duration (e.g., 24 hours).[7] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[10]
Materials:
Bacterial strains (e.g., S. aureus)
Bacterial growth medium (e.g., Mueller-Hinton Broth)
Synthesized compounds dissolved in DMSO
96-well microtiter plates
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Positive control antibiotic (e.g., cefuroxime)[5][12]
Procedure:
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in the growth medium in the 96-well plates.
Inoculation: Add a standardized bacterial inoculum to each well.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for the anticancer and antibacterial effects of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives is not yet fully elucidated and appears to be structure-dependent.[3] However, based on the activities of similar heterocyclic compounds, some potential mechanisms can be hypothesized.
Caption: Hypothesized mechanisms of action for 5-oxopyrrolidine derivatives.
Further studies are required to elucidate the specific molecular targets and signaling pathways modulated by "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" and its analogs. The protocols and data presented here provide a solid foundation for researchers to initiate investigations into this promising class of compounds.
Application Notes and Protocols for High-Throughput Screening of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a range of activities, including potential as anticancer and antimicrobial agents.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of a specific analog, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. Given the documented anticancer properties of related compounds, the following protocols will focus on a hypothetical application in oncology drug discovery.[1][4]
Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been shown to possess cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[1] While the precise mechanism of action for this class of compounds is still under investigation, it is hypothesized that they may interfere with critical cellular pathways involved in proliferation and survival. A proposed, hypothetical signaling pathway that could be targeted by this compound class is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Hypothetical Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
This protocol describes a cell-based HTS assay to screen for the cytotoxic effects of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against a panel of human cancer cell lines. A common and robust method for assessing cell viability is the use of a resazurin-based assay, which measures the metabolic activity of living cells.
Experimental Workflow
Caption: High-throughput screening workflow for cell viability assay.
Materials and Reagents
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, A375 for melanoma).
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Compound: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid dissolved in DMSO to a stock concentration of 10 mM.
Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative control).
Equipment: Automated liquid handler, multi-well plate reader with fluorescence detection capabilities, CO2 incubator.
Detailed Protocol
Cell Seeding:
Harvest and count cells from routine culture.
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in a final volume of 40 µL of culture medium per well of a 384-well plate.
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Addition:
Prepare a serial dilution of the 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid stock solution in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM.
Using an automated liquid handler, add 10 µL of the diluted compound solutions to the appropriate wells.
Add positive control (staurosporine) and negative control (DMSO vehicle) to designated wells.
The final volume in each well should be 50 µL.
Incubation:
Return the plates to the incubator and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
Assay Readout:
Prepare the resazurin working solution according to the manufacturer's instructions.
Add 10 µL of the resazurin solution to each well.
Incubate the plates for an additional 2-4 hours at 37°C.
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Hypothetical Data Presentation
The following table summarizes hypothetical IC50 values for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and a reference compound against a panel of cancer cell lines.
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a potential anticancer agent. The methodologies are based on established practices and the known biological activities of structurally related compounds. These protocols can be adapted for screening against other cancer cell lines or for different biological applications, such as antimicrobial activity, based on emerging data for this chemical class. Further studies would be required to elucidate the precise mechanism of action and to validate its therapeutic potential.
Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carbo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. This core scaffold is a valuable starting point for the development of novel therapeutic agents, leveraging the diverse biological activities observed in analogous pyrrolidinone-containing molecules. The protocols outlined below are based on established synthetic methodologies for similar compounds and can be adapted for the creation of a diverse chemical library for screening purposes.
Application Notes
The 5-oxopyrrolidine-3-carboxylic acid moiety is a key pharmacophore found in numerous biologically active compounds. Derivatives have shown a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and nootropic effects. The introduction of the 2-fluorobenzyl group at the N1 position offers a unique combination of lipophilicity and potential for specific interactions with biological targets, making this scaffold particularly interesting for medicinal chemistry campaigns.
The primary strategies for derivatization of the parent acid involve modifications at the C3 carboxylic acid group. These include the formation of esters, amides, hydrazides, and subsequent conversion of the hydrazides into various heterocyclic systems such as hydrazones, azoles, and triazines. These derivatizations allow for a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective modulators of biological pathways. While specific biological data for derivatives of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are not extensively reported in the public domain, the activities of structurally related compounds suggest potential applications in several therapeutic areas.
Potential Therapeutic Applications of Derivatives
Based on the biological activities of structurally related N-substituted 5-oxopyrrolidine-3-carboxylic acid and N-benzyl-pyrrolidinone derivatives, the synthesized compounds could be screened for, but not limited to, the following activities:
Antimicrobial Activity: Many 5-oxopyrrolidine derivatives, particularly hydrazones, have demonstrated significant activity against various bacterial and fungal pathogens.[1][2][3]
Anticancer Activity: The pyrrolidinone core is present in several anticancer agents, and derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have shown cytotoxicity against various cancer cell lines.[4][5]
Neurological Disorders: N-benzyl-pyrrolidinone derivatives have been investigated for their nootropic (cognitive-enhancing) effects and as dual serotonin/noradrenaline reuptake inhibitors, suggesting potential applications in depression and other CNS disorders.
Data Presentation
The following tables summarize quantitative data for analogous 5-oxopyrrolidine-3-carboxylic acid derivatives from the literature to provide a reference for expected biological activity.
Table 1: Antimicrobial Activity of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives [1][3]
Compound
S. aureus (MIC, µg/mL)
L. monocytogenes (MIC, µg/mL)
B. cereus (MIC, µg/mL)
E. coli (MIC, µg/mL)
Hydrazone with benzylidene moiety
3.9
>1000
15.6
>1000
Hydrazone with 5-nitrothien-2-yl fragment
7.8
7.8
7.8
31.2
Hydrazone with 5-nitrofuran-2-yl moiety
7.8
15.6
15.6
62.5
Cefuroxime (Control)
7.8
15.6
15.6
3.9
Table 2: Anticancer Activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [4]
The synthesis of derivatives begins with the commercially available 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid . The general synthetic workflow is depicted in the diagram below.
Caption: General synthetic workflow for the derivatization of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Protocol 1: Synthesis of Methyl 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate (Esterification)
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, which is a key intermediate for the synthesis of the carbohydrazide.
To a solution of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carbohydrazide (Hydrazinolysis)
This protocol details the conversion of the methyl ester to the carbohydrazide, a versatile intermediate for synthesizing hydrazones and various heterocycles.
Dissolve the methyl 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate (1.0 eq) in ethanol or isopropanol (15 mL per 1 g of ester) in a round-bottom flask.
Add hydrazine hydrate (5-10 eq) to the solution at room temperature.
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with cold ethanol and then diethyl ether.
Dry the product under vacuum to obtain the pure 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carbohydrazide.
Protocol 3: Synthesis of Hydrazone Derivatives (Condensation)
This protocol describes the synthesis of hydrazones by reacting the carbohydrazide with various aromatic or heteroaromatic aldehydes or ketones.
Caption: Reaction scheme for the synthesis of hydrazone derivatives.
In a round-bottom flask, combine 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq), hexane-2,5-dione (1.1 eq), and isopropanol.
Add a catalytic amount of glacial acetic acid.
Reflux the mixture for 4-6 hours.
Cool the reaction mixture and collect the precipitated product by filtration.
Wash the solid with cold isopropanol and dry.
Procedure for Pyrazole Derivative Synthesis:
In a round-bottom flask, combine 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq), pentane-2,4-dione (1.1 eq), and isopropanol.
Add a catalytic amount of concentrated hydrochloric acid.
Reflux the mixture for 12-18 hours.
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography.
Protocol 5: Synthesis of Amide Derivatives (Amide Coupling)
This protocol outlines the direct coupling of the parent carboxylic acid with various amines to form amide derivatives.
Application Notes and Protocols for the Analytical Characterization of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the analytical characterization of "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid," a key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid," a key intermediate in pharmaceutical research. The following protocols are based on established analytical techniques for similar 5-oxopyrrolidine derivatives and are intended to serve as a comprehensive guide for identity, purity, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural confirmation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often used for carboxylic acids to ensure the solubility and observation of exchangeable protons.[1]
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[1]
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Key expected signals include those for the aromatic protons of the fluorobenzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[3]
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected signals will correspond to the carbonyl carbons of the lactam and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pyrrolidine and benzyl groups.[1][4]
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the key structural motifs of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on analogous compounds.[1][4][5]
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Analysis
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[1]
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Data Presentation: Characteristic IR Absorption Bands
Functional Group
Characteristic Absorption (cm⁻¹)
Appearance
O-H Stretch (Carboxylic Acid)
2500 - 3300
Very Broad
C=O Stretch (Carboxylic Acid)
1700 - 1725
Strong, Sharp
C=O Stretch (Lactam)
1670 - 1700
Strong, Sharp
C-F Stretch (Aromatic)
1100 - 1250
Strong
C-N Stretch
1100 - 1200
Medium
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Data Acquisition:
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.[6]
Data Analysis: Determine the exact mass and molecular formula. Analyze the fragmentation pattern to confirm the connectivity of the molecule.
Data Presentation: Expected Mass Spectrometry Data
Parameter
Expected Value
Molecular Formula
C₁₂H₁₂FNO₃
Molecular Weight
237.23
[M+H]⁺ (Positive Ion Mode)
m/z 238.08
[M-H]⁻ (Negative Ion Mode)
m/z 236.07
Key Fragmentation Pathways
Loss of H₂O, CO₂, and cleavage of the benzyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. A reverse-phase method is generally suitable for this type of compound.[7]
Experimental Protocol: HPLC Purity Analysis
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Instrumentation and Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).
Injection Volume: 10 µL.
Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Data Presentation: HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Visualizations
Analytical Workflow
Caption: Workflow for the comprehensive analysis of the target compound.
Logical Relationship of Analytical Data
Caption: Relationship between structural features and analytical techniques.
Technical Support Center: Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(2-Fluorob...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield or no formation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. What are the potential causes and how can I improve the outcome?
Answer: Low to no yield can stem from several factors, primarily related to the N-alkylation step of the pyroglutamic acid derivative. Key areas to investigate include the choice of starting material, reaction conditions, and the integrity of the reagents.
Starting Material Reactivity: The synthesis is typically achieved by N-alkylation of a 5-oxopyrrolidine-3-carboxylic acid ester (e.g., methyl or ethyl ester) with 2-fluorobenzyl bromide, followed by hydrolysis of the ester. Direct alkylation of the unprotected carboxylic acid can be challenging due to the competing reactivity of the carboxylate group.
Base Selection: The choice of base is critical for the deprotonation of the lactam nitrogen. A base that is too weak will result in incomplete deprotonation, while an overly strong or sterically unhindered base might promote side reactions.
Reaction Temperature: The temperature needs to be optimized. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the starting materials, reagents, or the desired product.
Reagent Quality: Ensure the 2-fluorobenzyl bromide is of high purity and has not degraded. Benzyl halides can be susceptible to hydrolysis or oxidation. The solvent should be anhydrous, as water can quench the base and react with the alkylating agent.
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture, which is complicating purification and reducing the yield of the target compound. What are the likely side products and how can I minimize their formation?
Answer: The primary side products in this synthesis are typically due to O-alkylation, dialkylation, or elimination reactions.
O-Alkylation: The amide group of the pyroglutamate is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. O-alkylation leads to the formation of an imino ether, which is an undesired isomer. To favor N-alkylation, consider the following:
Solvent Choice: Use less polar, aprotic solvents like toluene or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Counter-ion Effects: The choice of base can influence the site of alkylation. Using a bulkier base or certain metal cations can favor N-alkylation.
Dialkylation: If the starting material is glutamic acid, there is a risk of dialkylation on the amine. Using pyroglutamic acid or its ester as the starting material mitigates this issue.
Elimination: 2-Fluorobenzyl bromide can undergo elimination to form 2-fluorostyrene under strongly basic conditions, especially at elevated temperatures. Using a milder base and carefully controlling the temperature can help to minimize this side reaction.
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate the pure 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid from the reaction mixture. What are the recommended purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and the base. A multi-step approach is often necessary.
Initial Work-up: After the reaction is complete, the mixture should be quenched, and the organic layer washed to remove the base and other water-soluble impurities.
Chromatography: Column chromatography is a common and effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of ethyl acetate and hexanes is a good starting point for the ester intermediate. For the final carboxylic acid product, a more polar solvent system, possibly containing a small amount of acetic or formic acid, may be required.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most prevalent method involves a two-step process:
N-alkylation: Reaction of a pyroglutamic acid ester (typically the methyl or ethyl ester) with 2-fluorobenzyl bromide in the presence of a base.
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup.
Q2: Which base is recommended for the N-alkylation step?
A2: Several bases can be effective, and the optimal choice may depend on the specific reaction conditions. Common choices include:
Sodium hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen.
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective, often in a polar aprotic solvent like DMF.
Lithium hexamethyldisilazide (LiHMDS): A strong, sterically hindered base that can improve selectivity for N-alkylation.
Q3: What are typical yields for the synthesis of similar N-benzyl pyroglutamic acid derivatives?
A3: Reported yields for analogous reactions vary depending on the specific substrates and conditions. For the N-alkylation of pyroglutamate esters with benzyl halides, yields can range from moderate to high (60-90%). The subsequent hydrolysis step is typically high-yielding. For instance, the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been reported with a 73% yield.[1] The synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid has been reported with a high yield of 96%.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyroglutamate Derivatives
Starting Material
Alkylating Agent
Base
Solvent
Temperature (°C)
Reported Yield (%)
Methyl pyroglutamate
2-Nitrobenzyl bromide
-
Neat
50
83
Pyroglutamic acid
2-Fluorobenzylamine
NaBH₄
Methanol
RT
Not Specified
Methyl pyroglutamate
Methyl iodide
NaHCO₃
DMF
50
Not Specified
Methyl pyroglutamate
Methyl iodide
LiHMDS
DMF
0 to RT
Not Specified
Experimental Protocols
Representative Protocol for the Synthesis of Methyl 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylate
This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.
Preparation: To a solution of methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.2 eq) in anhydrous DMF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Representative Protocol for the Hydrolysis to 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Dissolution: Dissolve the methyl 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
Addition of Base: Add lithium hydroxide (2.0 eq) to the solution.
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Mandatory Visualization
Caption: Synthetic pathway for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Troubleshooting workflow for synthesis yield improvement.
Technical Support Center: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Fluorobenzyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most common and effective purification techniques for this compound are acid-base extraction and recrystallization. For higher purity requirements, column chromatography can also be employed.
Q2: What are the likely impurities in my crude sample?
A2: Common impurities include unreacted starting materials such as itaconic acid and 2-fluorobenzylamine. Side products from the aza-Michael addition reaction may also be present.[1]
Q3: What is the expected appearance and purity of the final product?
A3: Purified 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is typically a white to off-white solid. Commercially available products often have a purity of 95% or higher.[2]
Q4: How can I assess the purity of my purified compound?
A4: The purity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be effectively determined using High-Performance Liquid Chromatography (HPLC) and by measuring its melting point. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and the absence of significant impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Acid-Base Extraction Troubleshooting
Issue
Possible Cause(s)
Recommended Solution(s)
Low recovery of product after acidification.
Incomplete extraction into the aqueous basic phase.
Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid. Use a saturated solution of a suitable base like sodium bicarbonate or a dilute solution of sodium hydroxide.
Incomplete precipitation upon acidification.
Ensure the pH of the aqueous solution is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Use a dilute strong acid like HCl. Cool the solution in an ice bath to maximize precipitation.
The product is partially soluble in the aqueous acidic solution.
After acidification, if precipitation is incomplete, extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane to recover the dissolved product.
The precipitated product appears oily or sticky.
Presence of impurities that lower the melting point of the product.
The oily product can be subjected to a subsequent recrystallization step for further purification.
Milky or cloudy aqueous layer during extraction.
Formation of an emulsion.
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl to break the emulsion.
Recrystallization Troubleshooting
Issue
Possible Cause(s)
Recommended Solution(s)
The compound does not dissolve in the hot solvent.
The chosen solvent is not suitable (the compound is insoluble).
Select a more polar solvent or a solvent mixture. Refer to the solvent selection table below.
No crystals form upon cooling.
The solution is not supersaturated (too much solvent was used).
Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The solution is supersaturated but crystallization has not been induced.
Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. Cool the solution in an ice bath.
The compound "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.
Use a lower-boiling point solvent. Try to purify the compound first by another method like acid-base extraction to remove gross impurities.
Low yield of recovered crystals.
Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration.
Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a small amount of hot solvent to dissolve any crystals that have formed.
Column Chromatography Troubleshooting
Issue
Possible Cause(s)
Recommended Solution(s)
Poor separation of the product from impurities (streaking or overlapping bands).
Inappropriate solvent system (eluent).
For normal phase (silica gel), add a small amount of a polar acidic solvent like acetic acid or formic acid (0.1-1%) to the eluent to improve peak shape. For reverse phase (C18), use a mobile phase containing a small amount of an acid like trifluoroacetic acid (TFA) (0.1%).
The compound is not fully protonated on the column.
The addition of a small amount of acid to the mobile phase will ensure the carboxylic acid is in its neutral form, reducing interactions with the stationary phase and preventing tailing.
The compound is not eluting from the column.
The eluent is not polar enough.
Gradually increase the polarity of the eluent. For normal phase, increase the proportion of the more polar solvent (e.g., from ethyl acetate/hexane 1:4 to 1:2).
Data Presentation
Estimated Solubility of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Solvent
Solubility at 25 °C (Estimated)
Solubility at Boiling Point (Estimated)
Water
Sparingly soluble
Moderately soluble
Methanol
Soluble
Very soluble
Ethanol
Soluble
Very soluble
Isopropanol
Moderately soluble
Soluble
Ethyl Acetate
Sparingly soluble
Soluble
Acetone
Soluble
Very soluble
Dichloromethane
Sparingly soluble
Moderately soluble
Toluene
Insoluble
Sparingly soluble
Note: This data is estimated based on the structure of the compound and solubility data for similar molecules.
Comparison of Purification Techniques
Technique
Typical Purity
Typical Yield
Advantages
Disadvantages
Acid-Base Extraction
85-95%
80-95%
Removes neutral and basic impurities effectively. Simple and fast.
Does not remove acidic impurities.
Recrystallization
>98%
70-90%
Can yield very pure product. Cost-effective for large scales.
Requires finding a suitable solvent. Can have lower yields.
Column Chromatography
>99%
50-80%
Can separate complex mixtures and achieve very high purity.
More time-consuming and requires more solvent. More complex setup.
Note: Yields are highly dependent on the initial purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane.
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of the carboxylic acid.
Wash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral or basic impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH < 4). The product should precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. A mixture of methanol and water or ethanol and water is often a good starting point for similar compounds.[3]
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for troubleshooting recrystallization.
"1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" stability and storage conditions
This technical support center provides guidance on the stability and storage of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 845546-24-9), along with troubleshooting advice for common experimental issues. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability and storage of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 845546-24-9), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: For optimal stability, it is recommended to store 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in a tightly sealed container in a cool, dry place. Some suppliers suggest room temperature (RT) storage.[1] However, based on the general stability of similar compounds, which can be sensitive to air, light, and moisture, more stringent conditions are advised for long-term storage to minimize potential degradation.[2]
Q2: Is this compound sensitive to air or moisture?
A2: While specific data for this compound is limited, related pyrrolidine derivatives have shown hygroscopic properties and sensitivity to air.[2] To mitigate potential degradation through hydrolysis or oxidation, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to atmospheric moisture.
Q3: How does light exposure affect the stability of this compound?
A3: Light sensitivity is a common characteristic of complex organic molecules. To prevent potential photolytic degradation, it is recommended to store 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in an amber or opaque vial to protect it from light.
Q4: I am observing unexpected results in my experiments. Could the compound have degraded?
A4: Unexpected experimental outcomes can indeed be a result of compound degradation. If you suspect degradation, we recommend verifying the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A troubleshooting workflow for investigating potential degradation is provided below.
Q5: What are the potential degradation pathways for this molecule?
A5: Based on its chemical structure, which includes a carboxylic acid and a lactam (a cyclic amide), potential degradation pathways could include hydrolysis of the lactam ring, decarboxylation, or oxidation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help to identify the specific degradation products.
Storage Conditions Summary
Parameter
Short-Term Storage (Days to Weeks)
Long-Term Storage (Months to Years)
Temperature
Room Temperature (20-25°C)
2-8°C
Atmosphere
Tightly sealed container
Under inert gas (Argon or Nitrogen)
Light
Protected from direct light
Stored in an amber or opaque vial
Moisture
Store in a desiccator
Store in a desiccator
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Method optimization may be required.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm and 254 nm
Injection Volume: 10 µL
Column Temperature: 25°C
3. Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in a suitable solvent (e.g., a small amount of acetonitrile) and dilute to a final concentration of 0.5 mg/mL with the initial mobile phase composition (95:5 A:B).
Filter the sample through a 0.22 µm syringe filter before injection.
4. Analysis:
Inject a blank (mobile phase) to establish a baseline.
Inject the prepared sample.
Integrate the peak areas to determine the purity of the compound as a percentage of the total peak area.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, in line with ICH guidelines.[3][4][5]
1. Sample Preparation:
Prepare a stock solution of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
3. Analysis:
Before analysis, neutralize the acidic and basic samples.
Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described in Protocol 1.
Compare the chromatograms to identify new peaks, which represent potential degradation products.
Technical Support Center: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing solubility issues with 1-(2-Fluorobenzyl)-5-oxopyrrolidin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing solubility issues with 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 845546-24-9).
A pyrrolidinone core with a carboxylic acid at position 3 and a 2-fluorobenzyl group at the nitrogen atom.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
Q2: In which solvents should I attempt to dissolve the compound?
A2: For creating stock solutions, polar aprotic organic solvents are generally a good starting point. Recommended solvents include:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol or Methanol
For aqueous buffers, solubility is likely to be poor at neutral and acidic pH. To enhance aqueous solubility, consider preparing a basic solution (pH > 8) to form the corresponding carboxylate salt.[5][6]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue for compounds with low aqueous solubility.[7] Here are several strategies to mitigate this:
Lower the Final Concentration: The final concentration in your aqueous buffer may be exceeding the compound's solubility limit. Try performing a serial dilution to find the maximum achievable concentration without precipitation.[7]
Optimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible in the final assay medium, typically below 1%, to avoid solvent effects on the biological system.[7]
pH Adjustment: Ensure the pH of your final aqueous buffer is in the basic range (e.g., pH 8-9) to maintain the compound in its more soluble, deprotonated form.[8]
Use of Solubilizing Agents: Consider the use of biocompatible surfactants or cyclodextrins to improve solubility.[7]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Compound does not dissolve in aqueous buffer (e.g., PBS pH 7.4).
The compound is in its protonated, poorly soluble form.
Increase the pH of the buffer to >8.0 to deprotonate the carboxylic acid and form a more soluble salt. Gentle heating or sonication may also aid dissolution.[2][4]
A stock solution in DMSO is hazy or contains particulates.
The compound may not be fully soluble at the desired concentration, or the compound has low purity.
Try a lower stock concentration. If that fails, consider an alternative solvent like DMF. Use gentle warming or vortexing. Ensure the compound is of high purity.
Inconsistent results in biological assays.
Poor solubility leading to variable concentrations of the active compound. Precipitation in the assay medium.
Determine the kinetic solubility in your specific assay buffer before conducting experiments. Always prepare fresh dilutions from a clear stock solution immediately before use.[7]
Solubility Data Table
Since verified solubility data is not publicly available, researchers are encouraged to determine this experimentally. Use the table below to record your findings.
Solvent
Temperature (°C)
Method (e.g., Shake-Flask)
Maximum Solubility (mg/mL)
Observations
Water (pH 3)
25
PBS (pH 7.4)
25
50 mM Tris (pH 8.5)
25
DMSO
25
Ethanol
25
1:10 DMSO:PBS (pH 7.4)
25
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Accurately weigh the desired amount of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in a sterile microcentrifuge tube.
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
Vortex or sonicate the mixture until the compound is completely dissolved. If necessary, gentle warming (37°C) can be applied.
Store the stock solution at -20°C or -80°C, protected from light and moisture.
This method determines the equilibrium solubility and is considered the gold standard.[9][10]
Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The solid should be in excess to ensure a saturated solution is formed.
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]
After equilibration, allow the vials to stand to let undissolved solid settle.
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm filter or centrifuge at high speed and collect the clear liquid.[11]
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
Visualizations
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a systematic approach to addressing solubility challenges with 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: A decision tree for systematically addressing solubility issues.
Technical Support Center: Overcoming Resistance with "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carb...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" and what are its potential applications?
"1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is a synthetic organic compound belonging to the class of pyrrolidine derivatives.[1] Its core structure, 5-oxopyrrolidine-3-carboxylic acid, is a versatile scaffold used in the development of various biologically active molecules.[2] Derivatives of this compound have shown promise in several therapeutic areas, including as anticancer and antibacterial agents.[2][3][4][5][6] The presence of the fluorobenzyl group can influence its pharmacokinetic and pharmacodynamic properties.
Q2: What is the general mechanism of action for 5-oxopyrrolidine-3-carboxylic acid derivatives?
The precise mechanism of action can vary depending on the specific derivative and the biological target. However, research on similar compounds suggests that they can act as inhibitors of various enzymes or interfere with specific cellular signaling pathways. For example, some derivatives have been investigated as inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[7] In bacteria, they may target essential enzymes involved in cell wall synthesis or other vital metabolic pathways.
Q3: What are the potential mechanisms of resistance to "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid"?
While specific resistance mechanisms to "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" have not been extensively documented, resistance to small molecule inhibitors in cancer and bacteria can occur through several general mechanisms:
Target Modification: Alterations in the genetic sequence of the target protein can prevent the compound from binding effectively.
Increased Drug Efflux: Cancer cells and bacteria can upregulate the expression of efflux pumps, which actively transport the compound out of the cell, reducing its intracellular concentration.
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target.
Drug Inactivation: The cell may produce enzymes that metabolize and inactivate the compound.
Reduced Drug Uptake: Changes in the cell membrane composition can decrease the permeability of the compound into the cell.
Q4: How can I troubleshoot unexpected results in my experiments?
Refer to the detailed troubleshooting guides for specific assays provided below. General troubleshooting steps include:
Verify Compound Integrity: Confirm the purity and stability of your "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" stock. Degradation can lead to loss of activity.
Optimize Experimental Conditions: Ensure that assay parameters such as cell density, incubation time, and compound concentration are optimized for your specific cell line or bacterial strain.
Include Proper Controls: Always include positive, negative, and vehicle controls in your experiments to validate your results.
Check for Contamination: Microbial contamination can significantly impact experimental outcomes. Regularly test your cell cultures for contamination.
Troubleshooting Guides
Anticancer Assays
Issue 1: Inconsistent or No Activity in MTT/XTT Assays
Possible Cause:
Sub-optimal Cell Density: Seeding too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and altered metabolic activity.[8]
Incorrect Incubation Time: The incubation time with the compound and the MTT reagent needs to be optimized for each cell line.[9]
Compound Precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations.
High Background Absorbance: Contamination of the medium or interaction of the compound with the MTT reagent can lead to high background readings.[8]
Troubleshooting Steps:
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that gives a linear response in the MTT assay.
Optimize Incubation Times: Test different incubation periods for both the compound treatment and the MTT reagent to find the optimal window for your experiment.
Check Compound Solubility: Visually inspect the wells for any signs of precipitation. If necessary, use a co-solvent (like DMSO) at a final concentration that is not toxic to the cells.
Run a "Compound Only" Control: Include wells with the compound and media but no cells to check for any direct reaction with the MTT reagent.
Use Phenol Red-Free Medium: Phenol red can interfere with absorbance readings.[8]
Issue 2: Irregular or Inconsistent Wound Closure in Wound Healing (Scratch) Assays
Possible Cause:
Inconsistent Scratch Width: Manual scratching with a pipette tip can lead to variability in the width of the wound.[10]
Cell Detachment: Aggressive scratching can cause the cell monolayer to detach from the plate.
Cell Proliferation vs. Migration: The observed "healing" might be due to cell proliferation rather than migration.
Uneven Cell Monolayer: A non-confluent or unevenly distributed cell monolayer will lead to inconsistent migration.
Troubleshooting Steps:
Standardize the Scratch: Use a dedicated tool or a consistent technique to create uniform scratches. Using a guide or ruler can help.[10]
Gentle Washing: After creating the scratch, wash the wells gently with PBS to remove detached cells without disturbing the remaining monolayer.
Inhibit Proliferation: To specifically study migration, perform the assay in a low-serum medium or use a proliferation inhibitor like Mitomycin C.
Ensure Confluency: Allow the cells to form a fully confluent monolayer before making the scratch.
Antibacterial Assays
Issue 3: No Zone of Inhibition in Disk Diffusion or Well Diffusion Assays
Possible Cause:
Compound Insolubility: The compound may not diffuse properly through the agar.
Low Compound Concentration: The concentration of the compound in the disk or well may be too low to inhibit bacterial growth.
Bacterial Resistance: The bacterial strain may be intrinsically resistant to the compound.
Troubleshooting Steps:
Use a More Soluble Vehicle: If using a solvent like DMSO, ensure it diffuses into the agar. The final concentration of the solvent should not be inhibitory to the bacteria.
Increase Compound Concentration: Test a range of higher concentrations of the compound.
Use a Susceptible Control Strain: Include a bacterial strain known to be susceptible to other antibacterial agents to validate the assay.
Issue 4: Inconsistent Results in Biofilm Disruption Assays
Possible Cause:
Variable Biofilm Formation: The extent of biofilm formation can vary between wells and experiments.
Incomplete Removal of Planktonic Cells: Residual planktonic (free-floating) bacteria can interfere with the quantification of the biofilm.
Inefficient Staining or Solubilization: The crystal violet stain may not be completely solubilized, leading to inaccurate absorbance readings.
Troubleshooting Steps:
Optimize Biofilm Growth Conditions: Standardize the inoculum density, media composition, and incubation time to ensure consistent biofilm formation.
Thorough Washing: After incubation, wash the wells multiple times with PBS to remove all planktonic cells before staining.
Ensure Complete Solubilization: After staining, ensure the complete solubilization of the crystal violet by vigorous pipetting or shaking before reading the absorbance.
Experimental Protocols
Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This is a general protocol adapted from the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[2]
Materials:
Itaconic acid
2-Fluorobenzylamine
Water or an appropriate solvent (e.g., ethanol)
Hydrochloric acid (for acidification)
Sodium hydroxide (for dissolution)
Procedure:
A mixture of itaconic acid (1.1 equivalents) and 2-fluorobenzylamine (1.0 equivalent) in water is refluxed for 18-24 hours.
After cooling, the reaction mixture is filtered.
The resulting solid is dissolved in a 5% aqueous solution of sodium hydroxide.
The solution is filtered to remove any insoluble impurities.
The filtrate is then acidified with hydrochloric acid to a pH of approximately 1-2 to precipitate the product.
The precipitate is collected by filtration, washed with cold water, and dried to yield 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
MTT Cell Viability Assay
This protocol is a standard procedure for assessing the cytotoxicity of the compound against cancer cell lines.[9][11][12]
Materials:
Cancer cell line of interest
Complete culture medium
"1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Procedure:
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
Prepare serial dilutions of "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" in culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of the compound on cell migration.[13][14][15]
Materials:
Cells that form a monolayer (e.g., endothelial or epithelial cells)
Sterile 200 µL pipette tip or a specialized scratch tool
Procedure:
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
Create a straight scratch in the center of the monolayer using a sterile 200 µL pipette tip.
Gently wash the wells twice with PBS to remove detached cells.
Replace the PBS with low-serum medium containing different concentrations of "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" or vehicle control.
Capture images of the scratch at 0 hours using a microscope. Mark the position of the image acquisition.
Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
Calculate the percentage of wound closure over time.
Bacterial Biofilm Disruption Assay
This protocol determines the ability of the compound to disrupt pre-formed bacterial biofilms.[16][17][18][19][20]
Materials:
Bacterial strain of interest
Appropriate bacterial growth medium (e.g., TSB or LB)
Grow a bacterial culture overnight in the appropriate medium.
Dilute the overnight culture (e.g., 1:100) in fresh medium.
Add 100 µL of the diluted culture to the wells of a 96-well plate and incubate for 24-48 hours to allow biofilm formation.
Carefully remove the planktonic bacteria by aspiration and gently wash the wells twice with PBS.
Add 100 µL of fresh medium containing various concentrations of "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" to the wells. Include a positive control (e.g., a known biofilm-disrupting agent) and a negative control (medium only).
Incubate for another 24 hours.
Discard the medium and wash the wells with PBS.
Stain the biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
Remove the crystal violet and wash the wells with water until the wash water is clear.
Dry the plate completely.
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubating for 15-30 minutes.
Measure the absorbance at 570 nm. A lower absorbance indicates biofilm disruption.
Quantitative Data
The following table summarizes representative half-maximal effective concentration (EC50) values for some 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. Please note that these are for related compounds and not for "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" itself.
The following table shows representative minimum inhibitory concentration (MIC) values for some 5-oxopyrrolidine-3-carboxylic acid derivatives against various bacterial strains.
Optimizing "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" dosage for experiments
Technical Support Center: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Disclaimer: This document is intended for research purposes only and does not constitute medical advice. "1-(2-Fluorobenzyl)-5-oxopyrrolidin...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is a chemical compound for laboratory investigation and is not approved for diagnostic or therapeutic use.[1] All experiments should be conducted in accordance with institutional and national safety guidelines.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the experimental dosage of the novel compound "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" (referred to as Compound X hereafter for brevity). Given the novelty of this compound, specific dosage protocols are not publicly established. Therefore, this guide presents a general framework based on standard pharmacological principles for dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" and what is its potential biological relevance?
A1: Compound X belongs to the pyrrolidine class of molecules. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in many biologically active compounds and marketed drugs.[2][3] Derivatives of the parent structure, 5-oxopyrrolidine-3-carboxylic acid, have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] The specific biological activity of Compound X is likely still under investigation, but its structural class suggests potential applications in various therapeutic areas.[3][8]
Q2: I have just received Compound X. Where do I begin to determine an effective concentration for my in vitro experiments?
A2: The first step is to perform a dose-response study to determine the compound's potency, typically by calculating its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A standard approach is to use a broad range of concentrations in a logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) in a relevant cell-based assay. The initial range can be guided by the activity of structurally similar compounds, if known.
Q3: How do I prepare Compound X for in vitro and in vivo studies?
A3: For in vitro studies, a stock solution is typically prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (usually <0.5%). For in vivo studies, the formulation will depend on the route of administration (e.g., oral, intravenous). A formulation study is necessary to find a suitable vehicle that ensures solubility and stability.
Q4: How can I translate an effective in vitro dose to a starting dose for in vivo animal studies?
A4: The process of translating in vitro data to in vivo dosages is known as in vitro-in vivo extrapolation (IVIVE).[9] This complex process often involves physiologically based pharmacokinetic (PBPK) modeling.[10] A simplified approach involves considering the in vitro potency (e.g., IC50) and applying safety factors. Regulatory guidelines often recommend starting with a dose derived from the "No Observed Adverse Effect Level" (NOAEL) determined in preclinical toxicology studies.[11][12] The Minimum Anticipated Biological Effect Level (MABEL) is another approach that can be used to select a starting dose.[13]
Q5: What are the critical factors to consider when designing a dose-finding study?
A5: Key factors include selecting a relevant biological model (cell line or animal species), defining clear endpoints, choosing an appropriate range of doses, determining the route and frequency of administration, and including proper controls (vehicle control, positive control).[11]
Experimental Protocols
Protocol 1: Determining Half-Maximal Inhibitory Concentration (IC50) in vitro
This protocol outlines a standard MTT assay to assess the effect of Compound X on cell viability, a common method for determining the IC50 of a potential cytotoxic agent.[8]
1. Materials:
Compound X
Target cancer cell line (e.g., A549 lung carcinoma)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of Compound X. Include a vehicle control (medium with DMSO) and an untreated control.
Incubation: Incubate the plate for 48-72 hours.
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Hypothetical Data Summary:
Concentration (µM)
Absorbance (OD 570)
% Viability (Relative to Control)
Vehicle Control
1.25
100%
0.01
1.22
97.6%
0.1
1.15
92.0%
1
0.85
68.0%
10
0.61
48.8%
100
0.25
20.0%
From this data, the IC50 would be calculated to be approximately 9.5 µM.
Troubleshooting Guides
This section addresses common issues encountered during dosage optimization experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
No observable effect at tested concentrations
- Compound inactivity in the chosen assay.- Insufficient concentration range.- Compound degradation or precipitation.
- Verify the biological relevance of the assay.- Expand the concentration range (e.g., up to 1 mM).- Check the solubility and stability of the compound in the assay medium.
High cell toxicity even at the lowest dose
- The compound is highly potent.- The starting concentration is too high.- Solvent (e.g., DMSO) toxicity.
- Test a lower range of concentrations (e.g., starting from picomolar or nanomolar ranges).- Ensure the final solvent concentration is below the toxic threshold for the cell line.
High variability between replicate wells
- Inconsistent cell seeding.- Pipetting errors during compound dilution.- "Edge effect" in the microplate.
- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[14]
In vivo results do not correlate with in vitro data
- Poor bioavailability or rapid metabolism of the compound.- The chosen animal model is not appropriate.- Differences in mechanism between in vitro and in vivo systems.
- Conduct pharmacokinetic (PK) studies to assess absorption, distribution, metabolism, and excretion (ADME).- Ensure the target is expressed and relevant in the animal model.- Consider more complex in vitro models (e.g., 3D cell cultures) that may better predict in vivo responses.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for progressing from initial in vitro testing to in vivo dose determination.
Dosage Optimization Workflow
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway that a pyrrolidine-based compound might inhibit, leading to reduced cell proliferation.
Hypothetical Inhibition Pathway
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting common issues in cell-based assays.
Technical Support Center: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-Fluorobenzyl)-5-oxopy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common issues and their solutions:
Incomplete Reaction: The synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid from 2-fluorobenzylamine and itaconic acid is a two-step process involving an initial aza-Michael addition followed by an intramolecular cyclization. Insufficient reaction time or temperature can lead to incomplete conversion.
Troubleshooting:
Reaction Time: Ensure the reaction is monitored by a suitable analytical method (e.g., TLC, LC-MS) to confirm the disappearance of starting materials. Typical reaction times can range from 12 to 24 hours.[1][2]
Temperature: The reaction is often carried out at reflux in water or another suitable solvent.[1][2] Ensure the reaction mixture maintains the appropriate temperature throughout the process.
Suboptimal pH: The pH of the reaction medium can influence the nucleophilicity of the amine and the reactivity of the carboxylic acid groups.
Troubleshooting: While the reaction is often performed without pH adjustment, if yields are consistently low, consider a buffered system or a slight excess of one of the reactants to drive the equilibrium towards the product.
Purification Losses: The product is typically isolated by precipitation and filtration. Significant amounts of the product may remain in the mother liquor.
Troubleshooting:
Cool the reaction mixture to a low temperature (e.g., 0-4 °C) to maximize precipitation.
Concentrate the mother liquor and attempt a second crop of crystals.
Extraction of the aqueous layer with a suitable organic solvent after acidification might recover more product.
Q2: I am observing an impurity with a similar mass to my product in my LC-MS analysis. What could it be?
A2: A common side product in the synthesis of substituted pyrrolidones from itaconic acid is the formation of a structural isomer.
Isomeric Side Product: The reaction between a primary amine and itaconic acid can potentially lead to the formation of two isomeric products: the desired 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and the isomeric 1-(2-Fluorobenzyl)-4-oxopyrrolidine-2-carboxylic acid.
Troubleshooting:
Reaction Conditions: The formation of the 3-carboxy isomer is generally favored. However, reaction temperature and time can influence the isomeric ratio. Sticking to established protocols is crucial.
Purification: Careful recrystallization or column chromatography may be necessary to separate the isomers if significant amounts of the undesired isomer are formed.
Incomplete Cyclization: The open-chain intermediate, 4-((2-fluorobenzyl)amino)-2-methylenesuccinic acid, is another potential impurity. This will have the same mass as the product after the addition of a water molecule, which might not be easily distinguishable by mass spectrometry alone.
Troubleshooting:
Prolonged Reaction Time/Increased Temperature: Ensuring the reaction goes to completion by increasing the reaction time or temperature (within reasonable limits to avoid degradation) can promote the cyclization step.
Analytical Techniques: Use techniques like NMR spectroscopy to confirm the cyclic structure of the final product and identify the presence of any open-chain intermediates.
Q3: My final product is discolored. What is the cause and how can I obtain a pure, white solid?
A3: Discoloration often indicates the presence of impurities, which can arise from side reactions or degradation.
Side Reactions: At elevated temperatures, itaconic acid can potentially undergo polymerization or other side reactions leading to colored byproducts.
Troubleshooting:
Temperature Control: Avoid excessive heating during the reaction.
Purification: Recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) is often effective in removing colored impurities. The use of activated charcoal during recrystallization can also help decolorize the product.
Starting Material Purity: Impurities in the starting 2-fluorobenzylamine or itaconic acid can be carried through the reaction.
Troubleshooting: Ensure the purity of your starting materials before beginning the synthesis.
Data Presentation
Parameter
Condition A (Standard Protocol)
Condition B (Optimized)
Potential Side Product
Solvent
Water
Water
-
Temperature
Reflux (100 °C)
Reflux (100 °C)
-
Reaction Time
12 hours
24 hours
Incomplete reaction at 12h
Yield
70-80%
>85%
-
Purity (LC-MS)
~95%
>98%
Isomeric impurity ~3%
Experimental Protocols
Key Experiment: Synthesis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is based on general procedures for the synthesis of similar compounds.[1][2]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.1 equivalents) and water.
Addition of Amine: To the stirred suspension, add 2-fluorobenzylamine (1.0 equivalent) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 22-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to induce precipitation.
Collect the precipitate by vacuum filtration and wash with cold water.
Purification:
The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield the final product as a white solid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of the target compound.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Logical relationship between reaction conditions and outcomes.
Technical Support Center: 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Assays
Welcome to the technical support center for assays involving 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for assays involving 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides structured guidance for common problems that may arise during your assay.
Issue 1: Inconsistent or Non-Reproducible Results
Poor reproducibility can stem from various factors, from environmental conditions to procedural inconsistencies.
Possible Cause
Recommended Solution
Pipetting Errors
Ensure micropipettes are calibrated. Use fresh tips for each sample and reagent. Pipette gently against the wall of the well to avoid bubbles.[1][2]
Temperature Fluctuations
Equilibrate all reagents to the specified assay temperature before use.[1] Enzymes should be kept on ice when not in use.[1]
Incomplete Reagent Mixing
Gently tap the plate a few times to ensure thorough mixing of well contents.[1] Consider using a plate shaker if your protocol allows.
Well-to-Well Contamination
Be cautious during pipetting to avoid splashing. Change pipette tips between samples and reagents.
Issue 2: Abnormal Signal Readings (Too High, Too Low, or No Signal)
Signal abnormalities are a common issue in biochemical assays and can often be traced back to problems with reagents, standards, or the samples themselves.
Signal Anomaly
Possible Cause
Recommended Solution
Signal Too High
Standards are too concentrated.
Remake standard dilutions, carefully following the protocol.[1]
Sample concentration is too high.
Perform a serial dilution of your sample to find the optimal concentration within the linear range of the assay.[1]
Contamination of reagents or samples.
Use fresh, unopened reagents if possible. Ensure a clean working environment.
Signal Too Low
Reagents were stored improperly or have expired.
Check the shelf life and storage conditions of all kit components.[1]
Sample concentration is too low.
Concentrate your sample or use more starting material (e.g., cells or tissue).[1]
Omission of a reagent or protocol step.
Carefully review the protocol to ensure all steps were followed correctly.[1][2]
No Signal
Incorrect wavelength settings on the plate reader.
Verify the recommended wavelength in the datasheet and check the instrument's filter settings.[2]
Use of an incorrect microplate type.
Use clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[1]
Assay buffer is too cold, leading to low enzyme activity.
Equilibrate the assay buffer to room temperature or the temperature specified in the protocol.[1][2]
Issue 3: Suspected Assay Interference from 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
The inherent chemical properties of your test compound can sometimes interfere with the assay's detection method.
Type of Interference
Possible Cause
Recommended Solution
Fluorescence Quenching or Autofluorescence
The fluorobenzyl group in the compound may absorb at the excitation or emission wavelengths of the assay's fluorophore, or it may be fluorescent itself.[3][4]
Run a control experiment with the compound in the assay buffer without other reagents to measure its intrinsic fluorescence.[5] If interference is confirmed, consider using a fluorophore with red-shifted excitation and emission wavelengths.[5][6]
Inner Filter Effect (Absorbance Assays)
The compound absorbs light at the same wavelength used to measure the assay's product, leading to artificially low readings.[3]
Measure the absorbance spectrum of the compound to identify its peak absorbance. If it overlaps with the assay wavelength, you may need to use a different detection method or mathematically correct for the interference.
Chemical Reactivity
The carboxylic acid or another part of the molecule may react with assay components, such as enzymes or detection reagents.[7]
Perform control experiments to see if the compound alters the signal in the absence of the target enzyme or substrate. This can help distinguish true biological activity from non-specific chemical reactivity.[7]
Precipitation
The compound may not be fully soluble in the assay buffer, causing light scatter that can interfere with absorbance or fluorescence readings.
Inspect wells for any visible precipitate.[1] If present, try adjusting the buffer composition (e.g., pH, co-solvents) or filtering the sample.
Frequently Asked Questions (FAQs)
Q1: My standard curve is not linear. What should I do?
A non-linear standard curve is often due to pipetting errors or incorrect preparation of standards.[1] Carefully remake the standard dilutions, ensuring that you are following the instructions precisely.[1] Also, check for any air bubbles in the wells, as these can disrupt absorbance readings.[1]
Q2: What type of microplate should I use for my assay?
The choice of microplate is critical for obtaining accurate results. For absorbance assays, use clear-bottom plates. For fluorescence assays, use black plates to minimize background signal and light scatter. For luminescence assays, white plates are recommended to maximize the light signal.[1][2]
Q3: How can I determine if my sample is compatible with the assay?
First, consult the assay kit's datasheet for a list of compatible sample types and known interfering substances.[2] Common interfering substances can include EDTA, SDS, and sodium azide.[2] If you are unsure, running a pilot experiment with a serial dilution of your sample can help determine if there are any matrix effects or if the concentration is within the assay's dynamic range.[1]
Q4: The carboxylic acid moiety of my compound seems to be affecting the pH of the assay buffer. What can I do?
Carboxylic acids are acidic and can lower the pH of a solution.[8][9] Ensure your assay buffer has sufficient buffering capacity to handle the addition of your compound. You may need to check the pH of the wells after adding your compound and adjust the buffer concentration if necessary.
Q5: Could the fluorine atom in my compound cause interference?
While the fluorine atom itself is unlikely to cause direct interference, the fluorobenzyl group can influence the electronic properties of the molecule, potentially leading to autofluorescence.[3][5] Compounds with aromatic rings and conjugated systems are more likely to be fluorescent. It is always a good practice to check for compound autofluorescence as a potential source of interference.[3]
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Methodology:
Prepare a dilution series of the compound in the assay buffer.
Dispense the dilutions into the wells of a black microplate.
Include wells with assay buffer only as a blank control.
Read the plate using a fluorescence plate reader set to the excitation and emission wavelengths of your primary assay.
Analyze the data to see if the fluorescence signal increases with compound concentration. A significant increase indicates autofluorescence.
Protocol 2: Testing for Chemical Reactivity with Assay Reagents
Objective: To determine if the compound non-specifically reacts with assay components to generate a false signal.
Methodology:
Set up multiple sets of control wells.
Set A (Full Assay): Include all assay components (buffer, enzyme, substrate, compound).
Set B (No Enzyme): Include all components except the enzyme.
Set C (No Substrate): Include all components except the substrate.
Incubate the plate according to the assay protocol.
Read the signal. A significant signal in Set B or C suggests that the compound is reacting directly with the substrate or other reagents to produce a signal, rather than modulating the enzyme's activity.
Visualizations
Caption: A logical workflow for troubleshooting unexpected assay results.
Caption: How a test compound can interfere with fluorescence-based assays.
Caption: A step-by-step guide for addressing a non-linear standard curve.
A Comparative Guide to 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the anticancer activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is limited in publicly available li...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is limited in publicly available literature. This guide provides a comparative analysis based on published data for structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives and established anticancer agents.
Introduction
The pyrrolidine scaffold is a key structural motif in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry as potential therapeutic agents.[1][2][3][4] The 5-oxopyrrolidine-3-carboxylic acid core, in particular, has been explored for the development of novel anticancer agents.[5][6][7][8][9][10] These compounds have shown promise in preclinical studies against a variety of cancer cell lines, suggesting diverse mechanisms of action that may include induction of apoptosis and cell cycle arrest.[2][3] This guide provides a comparative overview of the in vitro anticancer performance of various 5-oxopyrrolidine-3-carboxylic acid derivatives against several cancer cell lines, benchmarked against established chemotherapeutic drugs.
Comparative Anticancer Activity
The following tables summarize the cytotoxic activity (IC50 values) of various 5-oxopyrrolidine-3-carboxylic acid derivatives and standard anticancer agents against different human cancer cell lines. The data is compiled from multiple independent studies.
Table 1: Cytotoxicity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Detailed methodologies for the key experiments cited in the literature are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[30][31][32][33] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include untreated cells as a control for 100% viability and wells with media only as a blank. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[30][31]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[31]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[31] The cell viability is expressed as a percentage of the control.
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.[34][35][36][37]
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a scratch or "wound" in the cell monolayer.[34][35]
Washing: The wells are gently washed with PBS to remove detached cells.
Treatment and Incubation: Fresh medium, with or without the test compounds, is added to the wells.
Imaging: The "wound" area is imaged at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.
Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
3D Tumor Spheroid Viability Assay
Three-dimensional spheroid cultures often better mimic the in vivo tumor microenvironment.[38][39][40][41][42]
Spheroid Formation: Seed cancer cells in low-adhesion U-bottom plates to promote self-assembly into spheroids.[38][40] Incubate for several days to allow for spheroid formation.
Compound Treatment: Treat the spheroids with different concentrations of the test compounds.
Viability Assessment: After the treatment period, assess cell viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[42] This involves adding the reagent to the spheroids, shaking to lyse the cells, and measuring the luminescent signal. Alternatively, staining with viability dyes like calcein AM (live cells) and ethidium homodimer-1 (dead cells) followed by imaging can be performed.[38]
Analysis: Quantify the signal (luminescence or fluorescence) to determine the effect of the compound on spheroid viability. Spheroid size and morphology can also be analyzed through imaging.[38]
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Signaling Pathway: Apoptosis Induction
Many anticancer agents, including derivatives of pyrrolidine, exert their effects by inducing programmed cell death, or apoptosis.[2][3]
Caption: Simplified overview of major apoptosis signaling pathways.
Conclusion
Derivatives of 5-oxopyrrolidine-3-carboxylic acid represent a promising class of compounds with demonstrated in vitro anticancer activity against a range of human cancer cell lines. While direct comparative data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not yet widely available, the broader family of related structures shows significant potential. Further research, including in vivo studies and elucidation of specific molecular targets and signaling pathways, is warranted to fully understand their therapeutic potential and to advance the development of these compounds as novel anticancer agents.
Unveiling a Potential New Antibiotic: A Comparative Analysis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and Established Antibacterial Agents
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation antibiotics. One such scaffold of growing interest is the pyrrolidine r...
Author: BenchChem Technical Support Team. Date: December 2025
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation antibiotics. One such scaffold of growing interest is the pyrrolidine ring system. This guide provides a comparative overview of the therapeutic potential of a novel compound, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , against a panel of known antibiotics. Due to the absence of direct experimental data on this specific molecule, this analysis leverages published data from structurally related pyrrolidine derivatives to forecast its potential efficacy and guide future research.
Introduction to the Candidate Compound
1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of heterocyclic compounds that have demonstrated a wide range of biological activities. The pyrrolidine core is a privileged scaffold in medicinal chemistry, and its derivatives are being actively investigated for their antibacterial properties. The presence of a fluorobenzyl group at the N1 position and a carboxylic acid at the C3 position are key structural features that may influence its pharmacokinetic profile and biological activity. While this specific compound is available for research purposes, its antibiotic potential has not yet been reported in the scientific literature.
Comparative Analysis of Structurally Related Pyrrolidine Derivatives
To contextualize the potential of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, this section presents the antimicrobial activity of closely related 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives from recent studies. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Compound/Antibiotic
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Reference
Related Pyrrolidine Derivative 1 (Hydrazone with a benzylidene moiety)
Note: The data for the related pyrrolidine derivatives are from studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds share the same core scaffold as the topic compound. A hyphen (-) indicates that data was not reported in the cited study.
Potential Mechanism of Action
While the exact mechanism of action for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is unknown, some pyrrolidine derivatives have been found to inhibit essential bacterial enzymes. For instance, a study on pyrrolidine carboxamides identified the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis as a molecular target[5]. InhA is a crucial enzyme in the fatty acid biosynthesis pathway of bacteria, and its inhibition disrupts the integrity of the bacterial cell membrane.
Caption: Hypothetical mechanism of action for the pyrrolidine derivative.
Experimental Protocols
To facilitate the investigation of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, the following experimental protocols, adapted from studies on related compounds, are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compound are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow for Antibiotic Evaluation
The following workflow outlines a comprehensive approach to evaluating the antibiotic potential of a novel compound.
Caption: Proposed workflow for evaluating a novel antibiotic candidate.
Conclusion
While direct experimental evidence for the antibiotic activity of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is currently lacking, the promising results from structurally related pyrrolidine derivatives warrant its further investigation. The data presented in this guide suggest that this compound class has the potential to yield potent antibacterial agents, particularly against Gram-positive pathogens. The provided experimental protocols and workflow offer a clear path for future research to elucidate the true potential of this and other novel pyrrolidine derivatives in the fight against infectious diseases.
Comparative Efficacy of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
A guide for researchers and drug development professionals on the emerging potential of 5-oxopyrrolidine-3-carboxylic acid derivatives in oncology and infectious diseases. The scaffold of 1-substituted 5-oxopyrrolidine-3...
Author: BenchChem Technical Support Team. Date: December 2025
A guide for researchers and drug development professionals on the emerging potential of 5-oxopyrrolidine-3-carboxylic acid derivatives in oncology and infectious diseases.
The scaffold of 1-substituted 5-oxopyrrolidine-3-carboxylic acid has become a focal point in medicinal chemistry, demonstrating a versatile potential for developing novel therapeutic agents. While specific data on "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is not extensively available in the public domain, a significant body of research exists on structurally related derivatives. These studies provide valuable insights into the efficacy of this class of compounds against various cancer cell lines and microbial pathogens. This guide synthesizes the available preclinical data to offer a comparative overview of their performance and the experimental methodologies used for their evaluation.
Anticancer Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their cytotoxic effects against several cancer cell lines. The nature of the substituent at the 1-position of the pyrrolidine ring, as well as modifications at the 3-position, have been shown to significantly influence their anticancer potency.
Comparative Efficacy Against A549 Human Lung Adenocarcinoma Cells
A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain modifications can lead to potent anticancer activity. The comparison of these derivatives with the standard chemotherapeutic agent cisplatin provides a benchmark for their potential.
Note: Specific percentage values were not provided in the abstract, but compounds 18-22 were highlighted for exerting the most potent activity against A549 cells.
Another study investigated 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, also showing cytotoxic effects against A549 cells.[3]
Antimicrobial Activity
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been a fruitful source of novel antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Efficacy Against Bacterial Pathogens
A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and tested against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate that specific hydrazone derivatives exhibit potent antibacterial activity, in some cases surpassing that of the control antibiotic cefuroxime.[4][5][6][7]
Note: "-" indicates data not specified in the provided search results.
Furthermore, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent activity against multidrug-resistant Gram-positive pathogens.[3] Notably, a 5-fluorobenzimidazole derivative was found to be four-fold more potent than clindamycin against methicillin-resistant S. aureus (MRSA).[3] Another hydrazone derivative with a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant C. auris isolates.[3]
Experimental Protocols
The evaluation of these derivatives relies on standardized in vitro assays to determine their biological activity.
Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
A general synthetic route involves the reaction of a primary amine with itaconic acid. For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water.[1][8] Further modifications, such as esterification and reaction with hydrazine hydrate, yield key intermediates like acid hydrazides, which are then condensed with various aldehydes and ketones to produce the final hydrazone derivatives.[9]
Generalized synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines such as A549 is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells are then treated with the synthesized compounds at a specific concentration (e.g., 100 µM) for a defined period (e.g., 24 hours).[2]
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.
Workflow for determining in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Compound Preparation: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
Inoculum Preparation: A standardized suspension of the bacterial strain is prepared.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Control antibiotics are run in parallel.[4][5]
Conclusion
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid framework represents a promising scaffold for the development of new anticancer and antimicrobial agents. The available data on various derivatives highlight that modifications to the substituent at the 1-position and derivatization at the 3-carboxylic acid position are key strategies for enhancing biological activity. In particular, hydrazone derivatives have shown significant potency. Future research, including studies on the specific "1-(2-Fluorobenzyl)" derivative, will be valuable in further elucidating the structure-activity relationships and the therapeutic potential of this versatile class of compounds. The experimental protocols outlined provide a basis for the continued evaluation and comparison of new derivatives in this chemical space.
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs
Introduction to 1-Substituted-5-Oxopyrrolidine-3-carboxylic Acids The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications,...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction to 1-Substituted-5-Oxopyrrolidine-3-carboxylic Acids
The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications, including anticancer and antimicrobial agents.[1][2][3][4] The biological activity of these compounds can be significantly modulated by substitutions at two primary positions: the N1-position of the pyrrolidinone ring and the C3-carboxylic acid group. This guide will focus on elucidating the SAR by comparing the parent compound, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, with various reported analogs.
The biological activity of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives is intricately linked to the nature of the substituents at the N1 and C3 positions.
N1-Substitution: The Role of the Aromatic Ring
The substituent at the N1-position, typically an aromatic ring, plays a crucial role in determining the potency and selectivity of these compounds.
Fluorination Pattern: Studies on analogs such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated that fluorine substitution on the phenyl ring is a key determinant of anticancer activity.[1][5] The position and number of fluorine atoms can influence the compound's electronic properties and its interaction with biological targets. For the title compound, the single fluorine atom at the ortho position of the benzyl group is expected to impact its conformational flexibility and electronic nature, which in turn would affect its biological profile.
Other Substituents: The presence of other substituents on the phenyl ring, such as chloro, bromo, methyl, and nitro groups, has been shown to modulate the anticancer and antimicrobial activities of these compounds.[2][6][7] For instance, in a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the addition of dichloro-substituents on the phenyl ring significantly enhanced anticancer activity against A549 lung cancer cells.[8]
C3-Carboxylic Acid Modification: A Gateway to Diverse Activities
Modification of the carboxylic acid moiety at the C3-position has been a successful strategy to generate a wide range of biologically active derivatives.
Hydrazone Formation: The conversion of the carboxylic acid to a carbohydrazide and subsequent condensation with various aldehydes to form hydrazones has been a particularly fruitful approach.[1][3][7] These hydrazone derivatives have shown potent anticancer and antimicrobial activities.[1][5][7] The nature of the aldehyde used for condensation introduces further points of diversity, allowing for fine-tuning of the biological activity. For example, hydrazones bearing N'-(4-methylbenzylidene) and N'-(4-bromobenzylidene) moieties have shown significant cytotoxicity and inhibition of cancer cell migration, respectively.[1]
Amide and Ester Formation: Esterification of the carboxylic acid or its conversion to amides are other common modifications.[1][9] These changes alter the polarity and hydrogen bonding capacity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following table summarizes the reported biological activities of various analogs of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. This data provides a comparative basis for predicting the potential activity of the title compound.
Anticancer activity against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375) cell lines. Hydrazone derivatives were the most potent.
Anticancer activity against A549 human lung adenocarcinoma cells. Derivatives with azole, diazole, and hydrazone moieties showed the most potent activity.
Antibacterial activity against various Gram-positive and Gram-negative bacteria. Hydrazone derivatives with 5-nitrothien-2-yl and benzylidene moieties showed strong inhibition of S. aureus.
Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Potency was influenced by substituents on the phenyl ring at the 1-position.
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
The methyl ester is then reacted with hydrazine hydrate in refluxing 2-propanol to yield the carbohydrazide.
The carbohydrazide is condensed with an appropriate aldehyde or ketone in a suitable solvent (e.g., 2-propanol) to form the final hydrazone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]
Cancer cells (e.g., MDA-MB-231, A375) are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
After incubation, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Cell viability is calculated as a percentage of the untreated control.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs.
Caption: General experimental workflow for the synthesis, biological evaluation, and SAR analysis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.
Caption: Key structural modifications influencing the biological activity of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold.
Validating the Target of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide to ASCT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and other key inhibitors of the Alanine-Serine-Cyste...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and other key inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2). ASCT2, a sodium-dependent transporter of neutral amino acids, is a critical player in cancer cell metabolism, particularly in facilitating the uptake of glutamine. Its overexpression in various cancers has made it a promising target for therapeutic intervention. This document summarizes quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways to aid researchers in the evaluation and selection of ASCT2 inhibitors for their studies.
Performance Comparison of ASCT2 Inhibitors
The efficacy of various compounds in inhibiting ASCT2-mediated transport is a key factor in their potential as research tools or therapeutic agents. The following table summarizes the available quantitative data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its alternatives. It is important to note that these values are derived from different studies and experimental conditions may vary.
Accurate and reproducible assessment of ASCT2 inhibition is crucial for validating new chemical entities. The following is a detailed protocol for a common method used to quantify ASCT2 activity: the radiolabeled glutamine uptake assay.
Radiolabeled Glutamine Uptake Assay
This assay measures the uptake of a radiolabeled amino acid substrate, such as [3H]-L-glutamine, into cells. Inhibition of this uptake by a test compound indicates its activity against the transporter.
Materials:
Cancer cell line of interest (e.g., HEK293, MCF-7)
Complete cell culture medium
Phosphate-Buffered Saline (PBS), pH 7.4
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 5 mM HEPES, 5 mM D-glucose), pH 7.4
[3H]-L-glutamine (radiolabeled substrate)
Test compounds (e.g., 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid) and known inhibitors (e.g., V-9302)
Lysis buffer (e.g., 0.1 M NaOH, 1% SDS)
Scintillation cocktail
Scintillation counter
12-well or 24-well cell culture plates
Procedure:
Cell Seeding: Seed cells in 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in complete medium at 37°C in a humidified 5% CO2 incubator.
Preparation of Assay Buffer: On the day of the experiment, prepare fresh KRH buffer and warm it to 37°C.
Cell Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 1 mL of pre-warmed PBS.
Pre-incubation: After the final wash, add 0.5 mL of pre-warmed KRH buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.
Inhibitor Treatment: Prepare solutions of the test compounds and known inhibitors in KRH buffer at various concentrations. After the pre-incubation, aspirate the KRH buffer and add the inhibitor solutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. For control wells, add KRH buffer without any inhibitor.
Initiation of Uptake: To start the uptake, add [3H]-L-glutamine to each well to a final concentration of 1 µCi/mL. The specific activity and final concentration of glutamine should be optimized for the cell line being used.
Incubation: Incubate the cells with the radiolabeled substrate and inhibitors for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold PBS.
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete cell lysis.
Scintillation Counting: Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and mix thoroughly. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis: Normalize the CPM values to the protein concentration in each well (determined by a separate protein assay like BCA). Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
ASCT2 Signaling Pathway in Cancer
Inhibition of ASCT2 disrupts glutamine uptake, which has significant downstream effects on cancer cell signaling and metabolism. A key pathway affected is the mTORC1 (mammalian target of rapamycin complex 1) signaling cascade, which is a central regulator of cell growth and proliferation. Glutamine is crucial for the activation of mTORC1. Furthermore, reduced glutamine availability can lead to increased oxidative stress due to the depletion of glutathione, a major cellular antioxidant synthesized from glutamate, which is derived from glutamine.
Caption: ASCT2-mediated glutamine uptake and its downstream effects.
Experimental Workflow for Inhibitor Validation
The process of validating a novel ASCT2 inhibitor involves a series of well-defined experimental steps, from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for the validation of ASCT2 inhibitors.
Navigating the Toxicological Landscape of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The development of novel therapeutic agents requires a thorough understanding of their potential toxicity. This guide provides a comparative toxicological p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their potential toxicity. This guide provides a comparative toxicological profile of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , a molecule of interest in medicinal chemistry, by leveraging data from structurally similar compounds. In the absence of direct toxicological data for the target compound, this analysis offers a predictive overview to guide future safety assessments.
Comparative Toxicity of Structurally Related Pyrrolidinone Carboxylic Acids
A review of safety data for compounds structurally analogous to 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid reveals a consistent pattern of potential hazards. These analogs, which share the core 5-oxopyrrolidine-3-carboxylic acid scaffold, provide valuable insights into the likely toxicological profile of the target compound. The primary hazards identified are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.
Summary of Findings: The available data on analogous compounds consistently indicate that 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4] The core pyrrolidone scaffold itself, as seen with L-Pyroglutamic acid, contributes to these irritant properties.[4] The N-benzyl substitution with varying functional groups appears to maintain this general toxicity profile.
Recommended Toxicological Evaluation Workflow
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. This workflow prioritizes in vitro assays to minimize animal testing while providing crucial data for decision-making in the early stages of drug development.
Caption: Figure 1: A tiered workflow for in vitro toxicity assessment.
Potential Mechanisms of Toxicity: The Role of the Carboxylic Acid Moiety
Carboxylic acid-containing drugs can sometimes be associated with idiosyncratic drug toxicity.[5] This is often attributed to the formation of reactive metabolites, such as acyl glucuronides or acyl-CoA conjugates.[5] These reactive intermediates can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.
Preclinical Insights into 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potential Therapeutic Agents
An Objective Comparison of Novel Pyrrolidinone-Based Compounds in Oncology and Microbiology The derivatives discussed herein have shown a range of biological activities, primarily focused on anticancer and antimicrobial...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Comparison of Novel Pyrrolidinone-Based Compounds in Oncology and Microbiology
The derivatives discussed herein have shown a range of biological activities, primarily focused on anticancer and antimicrobial effects. These compounds are synthesized by modifying the substituent at the 1-position of the pyrrolidinone ring, leading to diverse pharmacological profiles.
Comparative Analysis of In Vitro Anticancer Activity
Several studies have investigated the cytotoxic effects of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. The data reveals that the nature of the substituent at the 1-position significantly influences the anticancer potency.
Table 1: Comparative In Vitro Cytotoxicity of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound.
Comparative Analysis of In Vitro Antimicrobial Activity
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Comparative In Vitro Antimicrobial Activity of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]
MTT Addition: MTT solution is added to each well and incubated to allow for formazan crystal formation.
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Wound Healing Assay for Cell Migration
The wound healing assay is a simple and widely used method to study cell migration in vitro.
Cell Monolayer: A confluent monolayer of cells is created in a culture dish.
Scratch Creation: A "wound" is created by scratching the monolayer with a pipette tip.
Compound Treatment: The cells are washed to remove debris and then incubated with the test compound.
Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).
Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.[2]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Broth Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in 96-well plates.
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualizing Experimental and Logical Relationships
To better understand the preclinical evaluation process and the relationships between different experimental stages, the following diagrams are provided.
Preclinical In Vitro Evaluation Workflow
The diagram above illustrates the typical workflow for the preclinical evaluation of novel chemical entities, starting from synthesis and characterization, moving to in vitro screening for biological activity, and culminating in data analysis to determine key efficacy parameters.
Conclusion
The available preclinical data on 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives highlight the therapeutic potential of this chemical scaffold. The studies consistently demonstrate that modifications to the 1-substituent of the pyrrolidinone ring can yield compounds with significant anticancer and antimicrobial activities. In particular, hydrazone and halogenated phenyl derivatives have shown promising results. While direct data on "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" is lacking, the broader research on its analogs suggests that this compound class warrants further investigation. Future studies should aim to establish a clear structure-activity relationship, elucidate the precise mechanisms of action, and progress the most promising candidates into in vivo models to assess their safety and efficacy in a more complex biological system.
Navigating Resistance: A Comparative Analysis of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and Alternative InhA Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel antimicrobial compounds is paramount. This guide provides a comparative overview of the presumed InhA i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel antimicrobial compounds is paramount. This guide provides a comparative overview of the presumed InhA inhibitor, 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, and other known inhibitors of the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis. The focus is on the mechanisms of resistance, supported by comparative quantitative data and detailed experimental protocols.
While specific data for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in public literature, its structural similarity to known pyrrolidine carboxamide inhibitors of InhA allows for a hypothetical analysis of its performance and potential resistance profile.[1][2][3] InhA is a critical enzyme in the fatty acid synthase II (FASII) pathway of M. tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4] Inhibition of InhA leads to cell death, making it a validated and attractive target for antitubercular drug development.
This guide will compare the subject compound with the frontline pro-drug Isoniazid (INH), which also targets InhA, and direct inhibitors such as triclosan and other experimental compounds.
Comparative Efficacy of InhA Inhibitors
The effectiveness of InhA inhibitors can be significantly impacted by mutations in the target enzyme or, in the case of pro-drugs, in the activating enzyme. The following table summarizes the Minimum Inhibitory Concentration (MIC) and IC50 values of various InhA inhibitors against susceptible and resistant strains of M. tuberculosis.
Resistance to InhA inhibitors in M. tuberculosis primarily arises through two main mechanisms:
Alteration of the Drug Target: Mutations within the inhA gene can lead to amino acid substitutions in the InhA enzyme. These changes can reduce the binding affinity of the inhibitor to the enzyme, rendering the drug less effective. Additionally, mutations in the promoter region of the fabG1-inhA operon can lead to the overexpression of InhA, effectively titrating out the inhibitor.[12][14] This is a common mechanism of resistance to direct InhA inhibitors.
Failure of Pro-drug Activation: For pro-drugs like isoniazid and ethionamide, resistance can emerge from mutations in the genes encoding the activating enzymes. Isoniazid is activated by the catalase-peroxidase enzyme KatG.[9][16] Mutations in the katG gene, particularly the S315T substitution, are the most frequent cause of isoniazid resistance and often result in high-level resistance.[9][14] Similarly, ethionamide is activated by the monooxygenase EthA, and mutations in the ethA gene can confer resistance.[9]
Direct InhA inhibitors, such as 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is presumed to be, have the advantage of not requiring activation by KatG, and are therefore often effective against isoniazid-resistant strains harboring katG mutations.[1]
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the Fatty Acid Synthase II (FASII) pathway and the points at which resistance to InhA inhibitors can occur.
FASII pathway and mechanisms of resistance to InhA inhibitors.
Experimental Protocols
To evaluate the efficacy and resistance mechanisms of novel compounds like 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a series of standardized in vitro experiments are essential.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
Preparation of Bacterial Inoculum:
Culture M. tuberculosis H37Rv (or resistant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C to mid-log phase.
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
Dilute the adjusted inoculum 1:100 in 7H9 broth to obtain a final concentration of approximately 1-5 x 10^5 CFU/mL.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range. The final volume in each well should be 100 µL.
Inoculation and Incubation:
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
Seal the plates and incubate at 37°C for 7-14 days.
Reading the Results:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
InhA Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor that reduces the activity of the InhA enzyme by 50% (IC50).
Protocol:
Expression and Purification of InhA:
Clone the inhA gene from M. tuberculosis into an expression vector (e.g., pET vector) and transform it into E. coli BL21(DE3).
Induce protein expression with IPTG and purify the recombinant His-tagged InhA protein using nickel-affinity chromatography.
Enzyme Assay:
The assay measures the oxidation of NADH to NAD+ by monitoring the decrease in absorbance at 340 nm.
The reaction mixture (e.g., 200 µL) in a 96-well plate should contain:
Phosphate buffer (pH 6.5)
Purified InhA enzyme
NADH
The test inhibitor at various concentrations
Pre-incubate the enzyme with the inhibitor and NADH for a defined period.
Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
Data Analysis:
Calculate the initial velocity of the reaction for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Sequencing of the inhA Gene and Promoter Region
Objective: To identify mutations in the inhA gene or its promoter that may confer resistance to the test compound.
Protocol:
Genomic DNA Extraction:
Culture the resistant M. tuberculosis mutant and extract genomic DNA using a standard method (e.g., CTAB method or a commercial kit).
PCR Amplification:
Design primers to amplify the entire inhA coding sequence and the upstream promoter region.
Perform PCR using the extracted genomic DNA as a template.
PCR Product Purification and Sequencing:
Purify the PCR product to remove primers and dNTPs.
Sequence the purified PCR product using the Sanger sequencing method with the same primers used for amplification.
Sequence Analysis:
Align the obtained sequence with the wild-type inhA sequence from M. tuberculosis H37Rv.
Identify any nucleotide changes (substitutions, insertions, or deletions) that could result in amino acid changes in the InhA protein or affect gene expression.
Experimental Workflow for Resistance Characterization
The following diagram outlines a typical workflow for investigating the mechanism of resistance to a novel InhA inhibitor.
Experimental workflow for characterizing resistance to a novel InhA inhibitor.
Safe Disposal of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection.
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, treat 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid for any purpose, including disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.[2]
Table 1: Required Personal Protective Equipment (PPE)
To prevent inhalation of any dust or vapors.[1][4]
II. Step-by-Step Disposal Procedure
Disposal of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid must adhere to hazardous waste regulations. Never dispose of this chemical down the sink or in regular trash.[7][8] Evaporation in a fume hood is also not a permissible disposal method.[1][9]
Waste Segregation:
Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[1][10]
It must be collected separately from non-halogenated organic waste.[10][11]
Container Selection and Labeling:
Use a designated, compatible, and leak-proof container for "Halogenated Organic Waste."[3][11] These are often specifically colored or labeled by your institution's Environmental Health and Safety (EHS) department.
The container must be in good condition with a secure, tight-fitting lid.[3][9]
Affix a "Hazardous Waste" label to the container before adding any waste.[11] The label must clearly identify the contents, including the full chemical name: "1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid."
Accumulation of Waste:
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]
Keep the container closed at all times, except when adding waste.[7][9]
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
Requesting Disposal:
Once the container is full or you have no more of this waste to dispose of, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[5][12]
III. Disposal of Empty Containers
Empty containers that held 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid must be decontaminated before being discarded as regular trash.
Triple Rinsing:
Rinse the empty container three times with a suitable solvent.[7] A common practice is to use a small amount of a solvent in which the compound is soluble.
Each rinse should use a volume of solvent equal to about 5% of the container's volume.[7]
Collecting Rinsate:
The solvent rinsate is now considered hazardous waste.[7]
Collect all rinsate and add it to your "Halogenated Organic Waste" container.
Final Container Disposal:
After triple rinsing, deface or remove all chemical labels from the container.[7]
The container can now be disposed of as regular laboratory trash.
IV. Spill Management
In the event of a spill, follow these procedures:
Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, and remove all sources of ignition.[4]
Containment: Prevent the spill from spreading.
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
Disposal of Spill Debris: Collect the absorbent material and any contaminated items into a suitable, sealed container. Label it as hazardous waste and dispose of it through your institution's EHS program.[4][11]
Decontamination: Clean the spill area thoroughly.
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Disposal workflow for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Personal protective equipment for handling 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds with potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Figure 1: Standard procedure for donning and doffing Personal Protective Equipment.
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate first aid is critical.
First Aid Measures:
If on skin: Wash off immediately with soap and plenty of water.[6] If skin irritation occurs, get medical advice/attention.[8]
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[8]
If inhaled: Move the person into fresh air.[1] If breathing is difficult, give oxygen. Get medical attention.[6]
If swallowed: Rinse mouth.[8] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[6][8]
Figure 2: Emergency response protocol for accidental chemical exposure.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1]
Contact a licensed professional waste disposal service to dispose of this material.[1]
Dispose of contaminated packaging as unused product.[1]